Myeloid antimicrobial peptide
Description
Significance of Myeloid Antimicrobial Peptides in Innate Immunity
Myeloid antimicrobial peptides are essential effector molecules of the innate immune system. frontiersin.org They provide a rapid and non-specific defense mechanism against invading microorganisms, including bacteria, fungi, and viruses. nih.govresearchgate.net Their importance is underscored by their widespread presence in various organisms, from insects to mammals, highlighting their conserved role in host defense. ubc.ca
The primary function of these peptides is to directly kill pathogens. researchgate.net This is often achieved by disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance compared to traditional antibiotics. nih.govoup.com Beyond their direct antimicrobial actions, myeloid AMPs also possess immunomodulatory functions. They can influence various cellular processes, such as chemotaxis, cytokine production, and wound healing, thereby orchestrating a broader immune response. researchgate.netubc.ca
The significance of myeloid AMPs is further demonstrated in situations where their function is compromised. For instance, individuals with specific granule deficiency, a rare disease characterized by a lack of defensins in neutrophils, suffer from recurrent and severe bacterial infections. oup.com Similarly, studies in mice have shown that the absence of certain cathelicidins leads to increased susceptibility to skin infections. oup.com
Historical Context and Discovery of Myeloid Antimicrobial Peptides
The concept of antimicrobial substances produced by the body dates back to the early 20th century with Alexander Fleming's discovery of lysozyme (B549824) in 1922. nih.govunmc.edu However, the specific discovery of antimicrobial peptides from myeloid cells occurred later. In the 1950s, researchers first described broad-spectrum antimicrobial activity in blood cells. nih.gov
A significant milestone in the field was the discovery of defensins. In 1985, HNP1, HNP2, and HNP3 were identified in human neutrophils and were the first alpha-defensins found in mammals. mdpi.com These peptides demonstrated activity against a range of bacteria and fungi, as well as some viruses. mdpi.com
The late 1980s and early 1990s saw the discovery of the first cathelicidin (B612621) in mammalian myeloid cells. mdpi.com A peptide named bactenecin (B179754) was isolated from bovine neutrophil granules and showed bactericidal activity against Escherichia coli and Staphylococcus aureus. mdpi.com The subsequent cloning of the cDNA for Bac5, a proline-rich AMP from bovine neutrophils, revealed a highly conserved proregion named cathelin, leading to the characterization of the cathelicidin family of antimicrobial peptides. nih.gov
Overview of Myeloid Antimicrobial Peptides within the Broader Host Defense Peptide Landscape
Myeloid antimicrobial peptides are a subset of a larger group of molecules known as host defense peptides (HDPs). nih.gov HDPs are found in a wide variety of organisms and are characterized by their antimicrobial and immunomodulatory properties. mdpi.com The two major families of mammalian AMPs are the defensins and the cathelicidins, both of which are prominently produced by myeloid cells. atsjournals.org
Defensins are small, cationic peptides characterized by a common β-sheet core stabilized by three disulfide bonds. atsjournals.org They are classified into alpha-defensins and beta-defensins based on their disulfide bridging pattern. Myeloid cells are a primary source of alpha-defensins. oup.com
Cathelicidins are another major family of myeloid AMPs. They are synthesized as precursor proteins consisting of a conserved N-terminal prosequence (cathelin domain) and a variable C-terminal antimicrobial peptide domain. atsjournals.org The antimicrobial activity is typically activated upon proteolytic cleavage of the precursor. atsjournals.org Unlike the structurally conserved defensins, the mature cathelicidin peptides exhibit diverse structures. atsjournals.org
Within the broader HDP landscape, myeloid AMPs are distinguished by their origin in myeloid lineage cells and their critical role in the initial response to infection. nih.gov While epithelial cells also produce AMPs to form a chemical barrier, myeloid AMPs are deployed by phagocytic cells at sites of inflammation and infection. atsjournals.orgnih.gov
Interactive Data Table: Key Myeloid Antimicrobial Peptides
| Peptide Family | Examples | Source | Key Characteristics |
| Defensins | HNP1, HNP2, HNP3 | Human Neutrophils | Alpha-defensins with broad antimicrobial activity. mdpi.com |
| Cathelicidins | LL-37/hCAP-18 | Human Neutrophils | Alpha-helical peptide with antimicrobial and immunomodulatory functions. atsjournals.org |
| Bactenecin | Bovine Neutrophils | Cyclic peptide with activity against Gram-positive and Gram-negative bacteria. mdpi.com | |
| Bac5 | Bovine Neutrophils | Proline-rich peptide. nih.gov | |
| PMAPs (PMAP-23, PMAP-36, PMAP-37) | Porcine Myeloid Cells | Porcine cathelicidins with strong antibacterial activity. frontiersin.orgresearchgate.net | |
| SMAP-29 | Sheep Myeloid Cells | Potent and rapid-acting cathelicidin. mdpi.com | |
| BMAP-28 | Bovine Myeloid Cells | Cathelicidin with bactericidal activity against MRSA. researchgate.net |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RDSLQRGGQKILEKAERIGDRIKDIFRG |
Origin of Product |
United States |
Taxonomy and Structural Diversity of Myeloid Antimicrobial Peptides
Structural Characteristics and Conformational Dynamics
The antimicrobial activity of myeloid AMPs is intimately linked to their three-dimensional structure. They typically adopt amphipathic conformations, with distinct hydrophobic and cationic regions, which facilitate their interaction with and disruption of microbial membranes. nih.govcambridge.org
A significant number of myeloid cathelicidins adopt an alpha-helical conformation. nih.gov This structure is characterized by a right-handed coiled backbone stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues ahead in the sequence. youtube.com
The alpha-helical myeloid AMPs are often unstructured in aqueous solution and fold into their characteristic helical conformation upon interacting with biological membranes. nih.gov This induced folding is a key aspect of their mechanism of action. The resulting amphipathic helix presents a hydrophobic face that inserts into the lipid bilayer of the microbial membrane and a cationic face that interacts with the negatively charged components of the membrane surface. nih.gov
Examples of myeloid AMPs with alpha-helical structures include human LL-37, ovine SMAP-29, and bovine BMAP-27 and BMAP-28. nih.govnih.gov
| Alpha-Helical Myeloid Antimicrobial Peptides | | :--- | | Peptide | Family | | LL-37 | Cathelicidin (B612621) | | SMAP-29 | Cathelicidin | | BMAP-27 | Cathelicidin | | BMAP-28 | Cathelicidin |
The beta-sheet is another common structural motif found in myeloid AMPs. This structure consists of beta-strands connected laterally by at least two or three backbone hydrogen bonds, forming a generally twisted, pleated sheet. nih.gov
Myeloid defensins are the primary examples of beta-sheet AMPs. researchgate.net Their structure is stabilized by multiple intramolecular disulfide bonds, which are crucial for their antimicrobial activity. researchgate.net The beta-sheet structure of defensins creates a stable, rigid framework that is resistant to proteolytic degradation. rsc.org
Some cathelicidins, such as the porcine protegrins, also adopt a beta-sheet structure, specifically a beta-hairpin stabilized by two disulfide bonds. nih.gov This demonstrates the structural diversity even within a single family of myeloid AMPs.
| Beta-Sheet Myeloid Antimicrobial Peptides | | :--- | | Peptide | Family | | HNP-1 | Defensin (B1577277) | | HNP-2 | Defensin | | HNP-3 | Defensin | | Protegrins | Cathelicidin |
Loop and Extended Structures
Beyond the more common α-helical and β-sheet conformations, a significant number of myeloid antimicrobial peptides adopt loop or extended structures. These conformations are often characterized by a less-defined secondary structure in aqueous solutions but can fold into more ordered structures upon interaction with microbial membranes. researchgate.net This structural flexibility is a key determinant of their biological activity.
Peptides with extended structures are often rich in specific amino acids, such as proline and arginine or tryptophan, which influence their conformation and function. For instance, proline-arginine-rich peptides like PR-39 and Bac-5 adopt a poly-L-proline type II helix, an extended structure that facilitates their interaction with intracellular targets. researchgate.net Similarly, tryptophan-rich peptides, such as indolicidin, which is derived from a cathelicidin precursor, possess an extended and flexible structure that is crucial for its membrane-disrupting activities. unmc.eduresearchgate.net
Loop structures in myeloid AMPs are typically stabilized by one or more disulfide bonds. These intramolecular bridges create a cyclic or loop-like conformation that enhances the peptide's stability and resistance to proteolysis. The β-hairpin conformation, a type of loop structure, is a characteristic feature of some cathelicidin-derived peptides. researchgate.netnih.gov This structure presents a compact and amphipathic fold that is effective in interacting with and disrupting microbial membranes.
Evolutionary Conservation and Diversification of Myeloid Antimicrobial Peptides
The evolution of myeloid antimicrobial peptides is a dynamic process shaped by the constant selective pressures exerted by pathogens. This evolutionary arms race has resulted in both the conservation of essential structural and functional domains and the rapid diversification of other regions of the peptides. nih.govnih.gov Gene duplication and subsequent divergence are major mechanisms driving the expansion and functional diversification of the cathelicidin and defensin gene families. researchgate.netfrontiersin.org
The conserved features of these peptides, such as the cathelin-like domain in cathelicidin precursors and the characteristic cysteine framework in defensins, highlight their ancient origins and fundamental importance in host defense. researchgate.netnih.gov Phylogenetic analyses suggest that a primordial β-defensin is the common ancestor of all vertebrate defensins, with this gene family expanding and diversifying throughout vertebrate evolution. nih.gov Similarly, the cathelicidin gene family is restricted to vertebrates and has undergone significant diversification, particularly in certain mammalian lineages. researchgate.net
Episodic positive selection has been identified in specific codon sites of some avian AMPs, indicating adaptive evolution in response to specific pathogens. researchgate.net This rapid evolution allows the host to counteract the evolving resistance mechanisms of microorganisms. The diversification of these peptides is not only observed in their primary sequences but also in their gene copy number, with variations in the number of defensin genes being linked to differences in immune responses. nih.gov
Species-Specific Repertoires of Myeloid Antimicrobial Peptides
The repertoire of myeloid antimicrobial peptides varies significantly among different species, reflecting adaptations to their specific environments and pathogen exposures. While some species possess a single cathelicidin gene, others have multiple copies, leading to a diverse array of mature peptides. frontiersin.org
In humans, the single cathelicidin gene, CAMP, gives rise to the well-studied peptide LL-37. researchgate.net Mice also have a single cathelicidin gene. frontiersin.org In contrast, species like cattle, sheep, and pigs possess a larger and more diverse arsenal (B13267) of cathelicidins. For example, bovine myeloid antimicrobial peptides (BMAPs), such as BMAP-28, and sheep myeloid antimicrobial peptide-29 (SMAP-29) and its N-terminal fragment SMAP-18, are potent antimicrobial agents. researchgate.netresearchgate.net
The defensin family also exhibits considerable species-specific variation. Mammalian defensins are categorized into α-defensins, β-defensins, and θ-defensins based on their disulfide bonding patterns. frontiersin.org While humans and other primates have both α- and β-defensins, mice lack α-defensins in their neutrophils. researchgate.net Birds, on the other hand, have a well-developed β-defensin gene cluster with multiple subfamilies, some of which are conserved across all avian species while others show lineage-specific duplications or losses. researchgate.net This diversity in AMP repertoires underscores the evolutionary adaptations of the innate immune system to the specific challenges faced by each species.
Cellular and Molecular Mechanisms of Action of Myeloid Antimicrobial Peptides
Direct Antimicrobial Activity against Pathogens
The direct antimicrobial activity of myeloid AMPs is largely attributed to their ability to compromise the integrity of microbial cell membranes. youtube.comfrontiersin.org These peptides possess unique physicochemical properties, such as a net positive charge and an amphipathic structure, which allows them to selectively interact with and disrupt the negatively charged membranes of microorganisms while leaving the largely neutral membranes of host cells unharmed. youtube.comstudy.com
The initial and critical step in the antimicrobial action of these peptides is their interaction with the microbial membrane. This interaction is governed by fundamental physicochemical principles, primarily electrostatic attraction, which facilitates the accumulation of AMPs on the microbial surface.
Myeloid antimicrobial peptides are typically cationic, possessing a net positive charge due to an abundance of basic amino acid residues such as lysine (B10760008) and arginine. koreascience.kr In contrast, bacterial membranes are rich in anionic phospholipids (B1166683), including phosphatidylglycerol and cardiolipin, which impart a net negative charge to the microbial surface. youtube.com This difference in charge creates a strong electrostatic attraction, drawing the cationic AMPs towards the anionic microbial membrane. acs.orgnih.govnih.gov This initial binding is a rapid process and is crucial for concentrating the peptides at the target site, a prerequisite for their subsequent disruptive actions. nih.gov The selective targeting of microbial membranes is a key feature of AMPs, minimizing damage to host cells which have a higher proportion of zwitterionic phospholipids in their outer leaflet. youtube.com
Following the initial electrostatic binding, myeloid AMPs induce membrane permeabilization, leading to the leakage of intracellular contents and ultimately, cell death. semanticscholar.orgfrontiersin.org This is achieved through the formation of pores or channels across the microbial membrane. Several models have been proposed to describe the mechanisms of pore formation, with the most prominent being the carpet, barrel-stave, and toroidal pore models. frontiersin.orgnih.gov The specific mechanism employed can depend on the peptide's structure, its concentration, and the composition of the target membrane. umn.edu
In the carpet model, AMPs accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. researchgate.netmdpi.com This initial binding is driven by electrostatic interactions. researchgate.net Once a threshold concentration is reached, the peptides insert into the membrane and cause a detergent-like disruption, leading to the formation of micelles and the eventual disintegration of the membrane. nih.govresearchgate.net This mechanism does not involve the formation of discrete, stable pores. Peptides that are thought to act via the carpet model include shorter peptides that align parallel to the membrane surface. mdpi.com The porcine myeloid antimicrobial peptide PMAP-23 is believed to function through a carpet-like mechanism. frontiersin.org
The barrel-stave model describes the formation of a transmembrane pore where the AMPs themselves line the pore. nih.govresearchgate.net In this model, after initial binding to the membrane surface, the peptides insert perpendicularly into the lipid bilayer. researchgate.net These inserted peptides then aggregate with their hydrophobic regions facing the lipid core of the membrane and their hydrophilic regions facing inward to form a central aqueous channel, resembling the staves of a barrel. nih.govresearchgate.net This creates a stable, water-filled pore that allows for the leakage of ions and other small molecules, disrupting the electrochemical gradient and leading to cell death. researchgate.net Alamethicin is a classic example of a peptide that is thought to form pores via the barrel-stave model. mdpi.comnih.gov
Interactions with Microbial Membranes
Disruption of Membrane Integrity and Function
A primary mechanism for many myeloid AMPs is the direct targeting and disruption of the microbial cell membrane. americanpeptidesociety.org This action is often initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.govkoreascience.kr Following this initial binding, the peptides compromise the membrane's integrity.
Several models describe this disruptive process:
Barrel-Stave Model: AMPs insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the channel. nih.gov
Toroidal Pore Model: Similar to the barrel-stave model, peptides aggregate to form a pore, but in this case, the lipid monolayers bend inward to line the pore along with the AMPs. nih.govnih.gov
Carpet-like Model: In this mechanism, AMPs accumulate on the surface of the microbial membrane, forming a layer that resembles a carpet. nih.govresearchgate.net Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to its disintegration into micelles. researchgate.net Porcine myeloid antimicrobial peptides (PMAPs) are known to utilize this carpet-like mechanism. researchgate.netfrontiersin.org For example, PMAP-37, a potent membrane-active peptide, can permeate the intracellular membrane of bacteria at concentrations as low as 0.2-1 μM. frontiersin.org
The bovine this compound BMAP-28 has been shown to effectively damage the cell surface of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This membrane disruption leads to the leakage of cytoplasmic contents and ultimately, cell death. frontiersin.orgucl.ac.uk
Non-Membrane-Mediated Intracellular Mechanisms
While membrane disruption is a common strategy, many myeloid AMPs can translocate across the microbial membrane without causing significant damage and then act on various intracellular targets. frontiersin.orgnih.gov These non-lytic mechanisms involve the inhibition of fundamental cellular processes. frontiersin.orgresearchgate.net This ability to enter the cell and interfere with internal functions is a key aspect of their antimicrobial activity. frontiersin.orgnih.gov
Inhibition of Nucleic Acid Synthesis
Several AMPs exert their antimicrobial effects by interfering with the synthesis of DNA and RNA. nih.govmdpi.com After entering the bacterial cytoplasm, these peptides can bind to nucleic acids, preventing replication and transcription. nih.govnih.gov
Buforin II , a histone-derived AMP, can penetrate the cell membrane at low concentrations and bind to both DNA and RNA, leading to a rapid cessation of cellular functions and cell death. mdpi.com
Indolicidin , a peptide isolated from bovine neutrophils, has been shown to inhibit DNA synthesis after penetrating the bacterial membrane. nih.govnih.gov
Recent studies suggest that some AMPs can induce the compaction and phase separation of nucleic acids, sequestering them into clusters and thereby interfering with transcription and translation. nih.gov
Interference with Protein Synthesis
Another significant intracellular target for myeloid AMPs is the machinery of protein synthesis. nih.gov By binding to components like ribosomes, these peptides can halt the translation of messenger RNA (mRNA) into proteins, which is fatal for the microbe. nih.govunits.it
PR-39 , a proline- and arginine-rich AMP from pigs, can penetrate the outer membrane of E. coli and inhibit protein synthesis, which in turn disrupts DNA synthesis by preventing the production of necessary proteins. nih.gov
Bactenecin (B179754) 7 (Bac7) , a proline-rich peptide found in bovine neutrophils, has been demonstrated to bind to bacterial ribosomes and block the transition from the initiation to the elongation phase of translation. units.it Studies show that the first 16 amino acids of Bac7 are crucial for its ability to inhibit protein synthesis and kill bacteria. units.it
Modulation of Enzymatic Activity
Myeloid AMPs can also function by inhibiting the activity of essential intracellular enzymes. nih.govresearchgate.net This can disrupt critical metabolic pathways necessary for microbial survival. For instance, some peptides can interfere with protein folding by binding to chaperones like DnaK. nih.gov Oncocin, a proline-rich AMP, has been shown to form a complex with DnaK, thereby inhibiting its protein-folding activity. nih.gov Cathelicidins, a major family of myeloid AMPs, can weaken the function of enzymes as part of their intracellular action. nih.gov
Induction of Microbial DNA Damage
Beyond simply inhibiting synthesis, some AMPs can directly cause damage to microbial DNA. nih.gov This mechanism is distinct from the inhibition of replication or transcription. For example, the tunicate host defense peptide Clavanin A, particularly when complexed with zinc ions (ClavA–Zn(II)), has been shown to cause significant DNA damage in intact bacterial cells. nih.gov This suggests a mechanism where the peptide, after entering the cell, directly or indirectly leads to lesions in the bacterial genome. nih.gov
Broad-Spectrum Activity of Myeloid Antimicrobial Peptides
A key feature of myeloid AMPs is their broad-spectrum activity, enabling them to act against a wide variety of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. frontiersin.orgmdpi.com This makes them promising candidates for new antimicrobial therapies, especially in the face of rising antibiotic resistance. researchgate.netnih.gov
Porcine Myeloid Antimicrobial Peptides (PMAPs) like PMAP-23, PMAP-36, and PMAP-37 exhibit potent activity against clinically relevant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. frontiersin.org Similarly, Bovine this compound BMAP-28 is effective against pan-drug-resistant Acinetobacter baumannii and MRSA. researchgate.netnih.gov The broad-spectrum nature of these peptides is a result of their ability to target conserved structures like the cell membrane or fundamental intracellular processes common to many types of microbes. frontiersin.orgresearchgate.net
| Peptide | Target Microorganism | MIC (μM) | Gram Type |
|---|---|---|---|
| PMAP-37 | Escherichia coli | 1-4 | Negative |
| PMAP-37 | Staphylococcus aureus | 1-4 | Positive |
| PMAP-36 | Escherichia coli O78 | 2.5 | Negative |
| PMAP-36 | Pseudomonas aeruginosa | High Activity | Negative |
| PMAP-36 | Bacillus megaterium | High Activity | Positive |
| PR-39 | Escherichia coli | Bactericidal | Negative |
| PR-39 | Salmonella typhimurium | Bactericidal | Negative |
| Peptide | Primary Mechanism(s) of Action |
|---|---|
| PMAP-37 | Membrane Disruption (Carpet-like model) |
| Buforin II | Inhibition of Nucleic Acid Synthesis |
| Indolicidin | Inhibition of Nucleic Acid Synthesis |
| PR-39 | Inhibition of Protein Synthesis |
| Bac7 | Inhibition of Protein Synthesis (Ribosome binding) |
| Oncocin | Modulation of Enzymatic Activity (DnaK inhibition) |
| Clavanin A | Induction of Microbial DNA Damage |
Activity against Gram-Positive Bacteria
The cell envelope of Gram-positive bacteria, characterized by a thick peptidoglycan layer and the presence of teichoic acids, presents a unique challenge for antimicrobial peptides. mdpi.com However, myeloid AMPs have evolved sophisticated mechanisms to overcome these barriers. The initial interaction is often electrostatic, between the cationic AMPs and the anionic teichoic acids in the bacterial cell wall. mdpi.com This interaction can either trap the peptides or facilitate their transit to the cytoplasmic membrane. mdpi.com
Once at the membrane, AMPs like defensins and cathelicidins can induce membrane disruption through various models, including the "barrel-stave," "toroidal pore," and "carpet" mechanisms, leading to leakage of cellular contents and cell death. tandfonline.comnih.gov For instance, the human cathelicidin (B612621) LL-37 has been shown to form pores in bacterial membranes. revolutionhealth.org Some defensins, such as human β-defensin 3 (HBD3), are potently bactericidal against Gram-positive strains due to their highly cationic nature, allowing for strong, structure-independent interactions with the bacterial membrane. frontiersin.org
Beyond membrane disruption, some myeloid AMPs can inhibit cell wall synthesis by binding to lipid II, a crucial precursor for peptidoglycan formation. mdpi.com This dual-action mechanism of membrane disruption and inhibition of cell wall synthesis makes these peptides highly effective against Gram-positive pathogens. mdpi.com
| Myeloid AMP Family | Example Peptide(s) | Primary Mechanism(s) of Action against Gram-Positive Bacteria | Key Research Findings |
| Defensins | Human β-defensin 3 (HBD3) | Potent bactericidal activity through strong electrostatic interactions and membrane disruption. frontiersin.org | HBD3 is effective against a broad range of Gram-positive bacteria, including antibiotic-resistant strains like MRSA. frontiersin.orgfrontiersin.org |
| Human Neutrophil Peptides (HNPs) | Membrane permeabilization and potential intracellular targets. frontiersin.org | HNPs contribute to the killing of phagocytosed bacteria within neutrophils. wikipedia.org | |
| Cathelicidins | LL-37 | Membrane disruption via pore formation and induction of membrane curvature. mdpi.comrevolutionhealth.orgpeptidesciences.com | LL-37 demonstrates broad-spectrum activity against various Gram-positive pathogens. revolutionhealth.orgpeptidesciences.com |
| Porcine Myeloid Antimicrobial Peptides (PMAPs) | Membrane disruption through a "carpet-like" mechanism. frontiersin.orgresearchgate.net | PMAP-36 and PMAP-37 show potent activity against bacteria such as Staphylococcus aureus and Bacillus megaterium. frontiersin.orgnih.gov |
Activity against Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), serves as the initial point of contact for myeloid AMPs. mdpi.com The cationic nature of these peptides facilitates their binding to the negatively charged LPS molecules. revolutionhealth.org This interaction can neutralize the endotoxic effects of LPS and disrupt the outer membrane, allowing the peptides to access the inner cytoplasmic membrane. mdpi.com
Similar to their action on Gram-positive bacteria, AMPs disrupt the inner membrane of Gram-negative bacteria through pore formation and micellization, leading to rapid cell death. nih.gov Human β-defensins 1 and 2 (HBD1 and HBD2) are particularly active against Gram-negative bacteria. frontiersin.org The human cathelicidin LL-37 is also highly effective, binding to and disrupting the membranes of these bacteria. revolutionhealth.org Porcine myeloid antimicrobial peptides, such as PMAP-36, have demonstrated significant inhibitory effects against Escherichia coli. frontiersin.org
| Myeloid AMP Family | Example Peptide(s) | Primary Mechanism(s) of Action against Gram-Negative Bacteria | Key Research Findings |
| Defensins | Human β-defensin 1 (HBD1), Human β-defensin 2 (HBD2) | Preferential activity against Gram-negative bacteria through membrane disruption. frontiersin.org | These defensins are key components of the mucosal defense system against Gram-negative pathogens. wikipedia.org |
| Cathelicidins | LL-37 | Binds to LPS, neutralizes endotoxin, and disrupts both outer and inner membranes. revolutionhealth.orgpeptidesciences.com | LL-37 exhibits broad-spectrum bactericidal activity against numerous Gram-negative species. revolutionhealth.org |
| Porcine Myeloid Antimicrobial Peptides (PMAPs) | Potent antimicrobial activity, particularly PMAP-37, against species like E. coli and Pseudomonas aeruginosa. frontiersin.org | PMAPs show efficacy that can be comparable or superior to conventional antibiotics like gentamicin (B1671437) and streptomycin (B1217042) against certain strains. frontiersin.org |
Activity against Fungi
Myeloid AMPs also exhibit potent activity against a variety of pathogenic fungi. tandfonline.comresearchgate.net The primary mechanism of action involves the disruption of the fungal cell membrane, leading to leakage of cytoplasmic contents and cell death. oup.com The initial interaction is often electrostatic, between the cationic AMPs and the negatively charged components of the fungal cell wall and membrane. oup.com
Human defensins have been shown to be active against fungi. tandfonline.com For example, disulfide reduction of the typically weakly bactericidal HBD1 transforms it into a potent antifungal peptide. frontiersin.org The human cathelicidin LL-37 and its cleavage products demonstrate significant fungicidal activity against clinically relevant fungi such as Candida albicans. frontiersin.orgekb.eg Studies have shown that LL-37 can kill C. albicans and that a smaller fragment, RK-31, is particularly effective. frontiersin.org Furthermore, cathelicidins can promote the phagocytosis and degradation of fungi like Aspergillus fumigatus by neutrophils. asm.org Some porcine myeloid antimicrobial peptides, like PMAP-23 and PMAP-36, also show activity against Candida species. frontiersin.orgnih.gov
| Myeloid AMP Family | Example Peptide(s) | Primary Mechanism(s) of Action against Fungi | Key Research Findings |
| Defensins | Human β-defensin 1 (HBD1) | Potent antifungal activity upon disulfide reduction. frontiersin.orgsciencedaily.com | This suggests a mechanism of activation for antifungal defense in specific tissue environments. sciencedaily.com |
| Cathelicidins | LL-37, RK-31 | Direct membrane disruption of fungal cells. frontiersin.orgekb.eg | LL-37 shows fungicidal activity against various Candida species, with MICs ranging from 15.62 to 125 µg/ml for planktonic isolates. ekb.eg |
| Porcine Myeloid Antimicrobial Peptides (PMAPs) | Fungicidal activity through membrane damage. nih.govnih.gov | PMAP-23 and its analogs have been designed to enhance fungicidal activity against pathogenic fungi. nih.gov |
Activity against Viruses
The antiviral mechanisms of myeloid AMPs are multifaceted and can target various stages of the viral life cycle. frontiersin.orgnih.gov Many AMPs can directly interact with viral particles, leading to their inactivation. frontiersin.org This can occur through the disruption of the viral envelope or by binding to viral surface proteins, thereby preventing attachment to host cells. peptidesciences.comnih.gov
Defensins have demonstrated broad antiviral activity. tandfonline.comfrontiersin.org For instance, human neutrophil peptides (HNPs) and retrocyclins (derived from θ-defensin pseudogenes) can block the attachment of herpes simplex virus 2 (HSV-2) to host cells. frontiersin.org They can also inhibit the fusion of viral and host cell membranes, a critical step for enveloped viruses like influenza. frontiersin.org The human cathelicidin LL-37 has been shown to inhibit influenza A viruses through direct interaction with the virus, leading to viral membrane degradation. nih.gov It also exhibits activity against other respiratory viruses like respiratory syncytial virus (RSV) by damaging the viral envelope and inhibiting binding to epithelial cells. peptidesciences.comfrontiersin.org Additionally, some AMPs can modulate the host immune response to viral infections. nih.gov
| Myeloid AMP Family | Example Peptide(s) | Primary Mechanism(s) of Action against Viruses | Key Research Findings |
| Defensins | Human Neutrophil Peptides (HNP1-3), Retrocyclins | Block viral attachment to host cells; inhibit viral fusion. frontiersin.org | Effective against both enveloped (e.g., HSV-2, influenza) and non-enveloped viruses. frontiersin.org |
| Cathelicidins | LL-37 | Direct interaction with and disruption of the viral envelope; inhibition of viral replication. frontiersin.orgnih.gov | LL-37 shows antiviral activity against a range of viruses including influenza A, respiratory syncytial virus, and rhinoviruses. frontiersin.orgnih.gov |
| Bovine this compound-27 (Bomidin) | Disruption of the lipid envelope of virions. frontiersin.org | A recombinant form of this peptide, bomidin, has shown broad-spectrum activity against enveloped viruses like SARS-CoV-2 and herpes simplex virus. frontiersin.org |
Activity against Parasites
Myeloid AMPs also contribute to the defense against parasitic protozoa. nih.gov Their mechanisms of action against parasites include direct killing through membrane disruption and modulation of the host immune response to enhance parasite clearance. nih.govupf.edu
Human neutrophil peptide-1 (HNP-1) has demonstrated anti-parasitic activity against Leishmania major promastigotes and amastigotes. nih.govplos.org The exact mechanism for reducing the amastigote load within macrophages is not fully understood but may involve a direct effect on the parasites. nih.govplos.org HNP-1 can also modulate the immune response by stimulating cytokine production from immune cells, which can contribute to parasite control. nih.govplos.org Bovine this compound-28 (BMAP-28) has also shown in vitro activity against Leishmania promastigotes and amastigotes. nih.gov Porcine myeloid antimicrobial peptides have also been noted to have inhibitory effects on certain parasites. nih.gov
| Myeloid AMP Family | Example Peptide(s) | Primary Mechanism(s) of Action against Parasites | Key Research Findings |
| Defensins | Human Neutrophil Peptide-1 (HNP-1) | Direct anti-parasitic effect; immunomodulation (e.g., increased TNF-α, decreased TGF-β). nih.govplos.org | rHNP-1 reduces the in vitro infectivity of Leishmania major in neutrophils and modulates cytokine production to favor parasite clearance. nih.govplos.org |
| Cathelicidins | Bovine this compound-28 (BMAP-28) | Direct activity against promastigotes and amastigotes. nih.gov | Different isoforms of BMAP-28 have shown considerable effectiveness in reducing the viability of Leishmania promastigotes. nih.gov |
| Porcine Myeloid Antimicrobial Peptides (PMAPs) | Inhibitory effects on parasites. nih.gov | PMAPs have been reported to have activity against parasites such as Trichinella spiralis. nih.gov |
Immunomodulatory and Biological Functions of Myeloid Antimicrobial Peptides
Modulation of Host Immune Responses
Myeloid AMPs are not merely antimicrobial agents; they are potent signaling molecules that actively shape the nature and intensity of the immune response. mdpi.com Their ability to interact with host cells and influence their behavior is a key aspect of their function. This modulation includes a wide array of activities, from initiating inflammatory cascades to promoting the resolution of inflammation and tissue repair. nih.gov
A primary immunomodulatory function of myeloid AMPs is their ability to act as chemoattractants, recruiting other immune cells to the site of infection or inflammation. nih.govmdpi.com This directed migration, or chemotaxis, is critical for the rapid assembly of a robust cellular defense.
Myeloid AMPs, particularly cathelicidins like LL-37, are potent chemoattractants for neutrophils. oup.commdpi.com Neutrophils are often the first responders to sites of infection, and their timely arrival is crucial for containing and eliminating pathogens. frontiersin.org LL-37 can directly induce neutrophil chemotaxis and can also indirectly promote their recruitment by stimulating the release of chemokines, such as IL-8, from other cells. oup.com For instance, LL-37 has been shown to stimulate the synthesis of CXCL8/IL-8 in neutrophils themselves, acting through the CXCR2 receptor. oup.com This creates a positive feedback loop, amplifying the recruitment of neutrophils to the inflammatory focus.
Some AMPs can also sequester chemokines, thereby reducing further neutrophil recruitment and helping to control the inflammatory response. frontiersin.org The cathelicidin-related antimicrobial peptide (CRAMP), the mouse ortholog of human LL-37, has been shown to be highly expressed in neutrophils recruited to the central nervous system during experimental autoimmune encephalomyelitis. nih.gov
Table 1: Myeloid Antimicrobial Peptides and Neutrophil Recruitment
| Peptide | Mechanism of Neutrophil Recruitment | Receptor(s) Involved |
|---|---|---|
| LL-37 (human) | Direct chemotaxis and induction of IL-8 release. oup.com | CXCR2. oup.com |
| CRAMP (mouse) | Associated with neutrophil extracellular traps (NETs) and promotes inflammation. nih.gov | Not specified |
| α-defensins (HNP-1, HNP-2) | Chemotactic for neutrophils. mdpi.com | Formyl peptide receptor-like 1 (FPRL1). mdpi.com |
Myeloid AMPs also play a significant role in recruiting monocytes from the bloodstream, which then differentiate into macrophages at the site of inflammation. nih.govresearchgate.net Macrophages are critical for phagocytosis of pathogens and cellular debris, as well as for orchestrating the subsequent immune response. The human cathelicidin (B612621) LL-37 is known to attract monocytes. mdpi.com Similarly, α-defensins such as Human Neutrophil Peptides (HNP-1 and HNP-2) are chemotactic for monocytes. mdpi.com The bovine cathelicidin-derived peptide Bac2A has also been shown to be chemotactic for the human monocyte/macrophage-like THP-1 cell line. ed.ac.uk
Table 2: Myeloid Antimicrobial Peptides and Monocyte/Macrophage Recruitment
| Peptide | Target Cell | Observed Effect |
|---|---|---|
| LL-37 (human) | Monocytes | Chemoattraction. mdpi.com |
| HNP-1, HNP-2 (human) | Monocytes | Chemotaxis. mdpi.com |
| Bac2A (bovine) | THP-1 cells (monocyte-like) | Chemotaxis. ed.ac.uk |
The influence of myeloid AMPs extends to the adaptive immune system through the recruitment of lymphocytes. nih.gov T-lymphocytes, for example, are attracted by the cathelicidin LL-37. mdpi.com Furthermore, α-defensins (HNP-1 and HNP-2) are chemotactic towards both CD4+ and CD8+ T-cells. mdpi.com β-defensins have been demonstrated to act as chemoattractants for memory T cells by binding to the chemokine receptor CCR6. frontiersin.org This recruitment of lymphocytes is a crucial step in initiating a targeted, antigen-specific adaptive immune response.
Table 3: Myeloid Antimicrobial Peptides and Lymphocyte Recruitment
| Peptide Family | Specific Peptide | Target Lymphocyte | Receptor(s) Involved |
|---|---|---|---|
| Cathelicidins | LL-37 (human) | T-lymphocytes | FPRL1. mdpi.com |
| Defensins | HNP-1, HNP-2 (human) | CD4+ and CD8+ T-cells | Not specified. mdpi.com |
| β-defensins (human) | Memory T cells | CCR6. frontiersin.org |
Beyond cell recruitment, myeloid AMPs are potent modulators of cytokine and chemokine production, thereby steering the nature of the immune response. nih.govfrontiersin.org They can either induce or suppress the production of these signaling molecules, depending on the specific peptide, its concentration, and the cellular context. nih.gov
Myeloid AMPs can significantly influence the levels of pro-inflammatory cytokines, which are key mediators of the inflammatory response. mdpi.com For instance, human neutrophil defensins HNP1-3 can increase the production of TNF-α and IL-1 by monocytes. nih.gov Conversely, some AMPs can suppress the production of pro-inflammatory cytokines. The human cathelicidin LL-37 can inhibit the secretion of pro-inflammatory cytokines in monocytes stimulated with Toll-like receptor (TLR) agonists. nih.gov Specifically, when added to peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS), LL-37 inhibits the production of TNF, IL-1β, and IL-6. nih.gov
The synthetic peptide WK2 has been shown to suppress the production of LPS-induced pro-inflammatory cytokines such as iNOS, IL-1β, and TNF-α in RAW264.7 cells. mdpi.com Similarly, the dendrimeric peptide (lin-SB056-1)2-K has demonstrated the ability to reduce pro-inflammatory cytokine release in response to Pseudomonas aeruginosa lipopolysaccharide. cabidigitallibrary.org This dual capacity to both amplify and dampen pro-inflammatory signals highlights the sophisticated regulatory role of myeloid AMPs in maintaining immune homeostasis.
Table 4: Regulation of Pro-inflammatory Cytokines by Myeloid Antimicrobial Peptides
| Peptide | Effect on Pro-inflammatory Cytokines | Target Cytokines | Cell Type/Model |
|---|---|---|---|
| HNP1-3 (human) | Increased production. nih.gov | TNF-α, IL-1. nih.gov | Monocytes. nih.gov |
| LL-37 (human) | Inhibition of production. nih.gov | TNF, IL-1β, IL-6. nih.gov | Peripheral blood mononuclear cells stimulated with LPS. nih.gov |
| WK2 (synthetic) | Suppression of production. mdpi.com | iNOS, IL-1β, TNF-α. mdpi.com | RAW264.7 cells. mdpi.com |
| (lin-SB056-1)2-K (dendrimeric) | Reduced release. cabidigitallibrary.org | Not specified | Response to P. aeruginosa LPS. cabidigitallibrary.org |
Cytokine and Chemokine Modulation
Regulation of Anti-inflammatory Cytokines
Myeloid antimicrobial peptides (AMPs) exhibit complex immunomodulatory functions that include the regulation of anti-inflammatory cytokines. Their effects can be context-dependent, either promoting or suppressing inflammatory responses. The human cathelicidin, LL-37, demonstrates this dual capability. For instance, during monocyte-to-macrophage differentiation, the presence of LL-37 can lead to the downregulation of the anti-inflammatory cytokine IL-10. nih.gov In contrast, human β-defensins (hBDs) such as hBD-2, hBD-3, and hBD-4 have been shown to stimulate human keratinocytes to increase their production of IL-10, alongside other pro-inflammatory cytokines and chemokines. nih.gov This suggests that while AMPs are key players in the initial pro-inflammatory response, they also participate in the subsequent counter-regulatory phases of inflammation.
Antigen Presentation and Adaptive Immunity Influence
Myeloid antimicrobial peptides serve as a crucial bridge between the innate and adaptive immune systems, significantly influencing antigen presentation. The human cathelicidin LL-37 is a potent modifier of dendritic cell (DC) differentiation and function. nih.govoup.com DCs are the most powerful antigen-presenting cells, and their modulation by AMPs can shape the ensuing adaptive immune response. oup.com
When human monocytes are differentiated into DCs in the presence of LL-37, they exhibit an enhanced capacity for cross-presentation and an upregulation of co-stimulatory molecules. nih.gov These LL-37-derived DCs show increased expression of phagocytic receptors, a greater endocytic capacity, and an enhanced ability to secrete Th1-polarizing cytokines. nih.gov This ultimately promotes a Th1-type T-cell response, which is critical for anti-tumor and anti-viral immunity. nih.govmdpi.com Specifically, LL-37 can drive the differentiation of DCs toward a CD141+ phenotype, a subset known for its superior cross-presentation capabilities. nih.gov
However, the timing of LL-37 exposure is critical. While its presence during DC differentiation is beneficial for a robust T-cell response, co-incubation of already differentiated DCs with LL-37 and Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS) can suppress DC activation. oup.com This results in decreased production of IL-12, a key cytokine for Th1 induction, and a reduced ability to activate T-cells. oup.com Defensins also play a role in linking innate and adaptive immunity by attracting immature dendritic cells and T-cells to sites of inflammation, further highlighting the role of AMPs in orchestrating the broader immune response. nih.govmdpi.com
Neutralization of Bacterial Toxins (e.g., LPS)
A critical function of myeloid antimicrobial peptides is their ability to neutralize bacterial toxins, most notably lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govkarger.comnih.gov LPS, or endotoxin, is a potent trigger of inflammation and can lead to septic shock if unchecked. nih.govnih.gov Cationic AMPs like cathelicidins and some defensins can directly bind to the negatively charged LPS molecule. karger.compnas.orgasm.org
This binding has several consequences:
Inhibition of Host Cell Activation : By binding to LPS, AMPs can block its interaction with host cell receptors, primarily the TLR4/MD-2 complex. pnas.orgnih.govmdpi.com This prevents the initiation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. pnas.orguu.nlnih.gov
Disaggregation of LPS : AMPs can disaggregate large LPS micelles, which reduces their binding affinity to LPS-binding protein (LBP), a key step in LPS recognition by the host. karger.com
Host Cell-Directed Mechanisms : Beyond direct LPS interaction, peptides like LL-32 (a cathelicidin) and Polymyxin B can also modulate the host cell membrane itself, specifically targeting cholesterol-rich domains, which contributes to the reduction in LPS-mediated activation. nih.gov
Human cathelicidin LL-37 and its derivatives are potent LPS-neutralizing factors. nih.govpnas.orgasm.org Similarly, β-defensins such as DEFB114 and the core peptide of DEFB126 have demonstrated significant LPS-binding and neutralizing capabilities, protecting against LPS-induced inflammation and lethality in preclinical models. mdpi.comnih.govnih.gov This function is crucial for preventing an overexuberant and damaging inflammatory response during bacterial infections. nih.gov
Role in Tissue Homeostasis and Repair
Promotion of Epithelial Cell Proliferation and Migration
Myeloid antimicrobial peptides are key contributors to tissue repair, particularly through their effects on epithelial cells. nih.govnih.gov During wound healing, re-epithelialization is a critical step that involves the proliferation and migration of keratinocytes to cover the exposed dermal tissue. researchgate.net
The human cathelicidin LL-37 is strongly upregulated in keratinocytes at the edges of skin wounds and has been shown to be a potent promoter of re-epithelialization. researchgate.netnih.govresearchgate.net In vitro studies demonstrate that LL-37 activates the migration of human keratinocytes. nih.gov This process involves the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which can be mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
Human β-defensins (hBDs) also play a significant role. Specifically, hBD-2 and hBD-3 have been shown to stimulate keratinocyte migration and proliferation. nih.gov A designer peptide based on hBD-2, named A-hBD-2, was found to increase the migration and proliferation of keratinocytes by inducing the phosphorylation of EGFR and STAT3. nih.govkarger.com This highlights the direct involvement of AMPs in stimulating the cellular processes necessary for restoring epithelial integrity after injury. nih.gov However, some studies have noted that under certain in vitro conditions, hBD-2 did not alter keratinocyte migration or proliferation. ed.ac.uk
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is an essential component of wound healing and tissue repair, and myeloid antimicrobial peptides have emerged as important modulators of this process. nih.govnih.gov The human cathelicidin LL-37, in particular, has been identified as a direct inducer of angiogenesis. nih.govahajournals.org
LL-37 exerts its pro-angiogenic effects by directly activating endothelial cells, resulting in increased proliferation, migration, and the formation of vessel-like structures. nih.govnih.gov The peptide can mediate these effects through several signaling pathways, including the formyl peptide receptor 2 (FPR2, also known as FPRL-1) and the PI3K/Akt pathway. nih.govfrontiersin.org Furthermore, LL-37 can trigger prostaglandin (B15479496) E2 (PGE2) signals via the EP3 receptor to induce angiogenesis. ahajournals.org In vivo studies have confirmed the importance of this function; mice deficient in the murine homolog of LL-37 (CRAMP) show decreased vascularization during wound repair. nih.gov
Human β-defensins also contribute to angiogenesis. HBD-3 has been reported to promote angiogenesis by inducing the expression of various angiogenic factors in dermal fibroblasts. nih.gov Additionally, hBDs-1, -2, -3, and -4 have been shown to induce the production of angiogenin, a potent angiogenic factor, in human dermal fibroblasts. nih.gov This demonstrates that multiple families of myeloid antimicrobial peptides actively participate in orchestrating the vascularization necessary for effective tissue regeneration. nih.gov
Contributions to Wound Healing Processes
The diverse biological activities of myeloid antimicrobial peptides converge to make them critical players in the complex process of wound healing. nih.govyoutube.commdpi.com Their contributions span the key phases of tissue repair, including inflammation control, re-epithelialization, and angiogenesis. nih.govnih.gov
In the initial stages after injury, AMPs provide crucial antimicrobial defense. nih.gov Their ability to neutralize bacterial components like LPS helps to control the inflammatory response and prevent infection, which is a major obstacle to healing. nih.govresearchgate.net
Subsequently, AMPs actively promote tissue regeneration. Peptides like LL-37 and hBDs stimulate the proliferation and migration of keratinocytes, driving the re-epithelialization needed to close the wound. nih.govresearchgate.netnih.gov Simultaneously, these same peptides, most notably LL-37, induce angiogenesis, ensuring the new tissue receives an adequate supply of blood, oxygen, and nutrients. nih.govnih.govfrontiersin.org The topical application of LL-37 in preclinical models has been shown to significantly increase vascularization and accelerate re-epithelialization in wounds. nih.govnih.gov The multifaceted roles of these peptides underscore their importance in linking the initial innate immune response to injury with the subsequent processes of tissue repair and homeostasis. nih.govyoutube.com
Interactive Data Tables
Table 1: Effects of Myeloid Antimicrobial Peptides on Cellular Processes in Tissue Repair
| Peptide | Cell Type | Effect | Key Signaling Pathway(s) |
|---|---|---|---|
| LL-37 | Keratinocytes | Promotes migration and proliferation | EGFR, MAPK, PI3K/Akt |
| LL-37 | Endothelial Cells | Promotes proliferation and angiogenesis | FPR2, PI3K/Akt, PGE2-EP3 |
| hBD-2 | Keratinocytes | Stimulates migration and proliferation | EGFR, STAT3 |
| hBD-3 | Keratinocytes | Stimulates migration and proliferation | Not specified |
| hBD-3 | Dermal Fibroblasts | Promotes angiogenesis | Not specified |
| A-hBD-2 | Keratinocytes | Increases migration and proliferation | EGFR, STAT3 |
Table 2: Influence of Myeloid Antimicrobial Peptides on Immune Cells
| Peptide | Cell Type | Effect | Outcome |
|---|---|---|---|
| LL-37 | Monocytes/Dendritic Cells | Modulates differentiation | Enhances cross-presentation, promotes Th1 response |
| LL-37 | Differentiated Dendritic Cells | Suppresses LPS-induced activation | Decreased IL-12 production, reduced T-cell activation |
| hBDs (2, 3, 4) | Keratinocytes | Stimulates cytokine production | Increased IL-10 production |
Myeloid Antimicrobial Peptides in Specific Physiological Contexts
Myeloid antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a first line of defense at various epithelial surfaces. Their expression and function are tailored to the specific anatomical and physiological requirements of different body sites, contributing to the maintenance of homeostasis and protection against invading pathogens.
Gastrointestinal Tract Defenses
The gastrointestinal tract is a complex environment characterized by a vast and diverse microbial community. Myeloid AMPs play a pivotal role in maintaining a balanced relationship with the commensal microbiota while defending against enteric pathogens. nih.gov
Key myeloid AMPs in the gut include defensins and cathelicidins. nih.gov Paneth cells, specialized epithelial cells located in the crypts of the small intestine, are a major source of α-defensins, which are crucial for regulating the composition of the intestinal flora and limiting the number of microorganisms in close proximity to the epithelial surface. nih.gov In contrast, β-defensins are more broadly expressed throughout the gastrointestinal tract. nih.gov The expression of certain β-defensins and the human cathelicidin LL-37 can be induced by inflammatory signals or the presence of pathogens such as Helicobacter pylori, Campylobacter jejuni, and Salmonella. nih.gov This inducible expression provides an adaptive component to the innate immune response in the gut.
The interplay between AMPs and the gut microbiota is a delicate balance. While AMPs are essential for preventing pathogenic invasion, they also shape the composition of the commensal microbial community. bohrium.comnih.gov A reduction in the production of these peptides has been associated with inflammatory bowel diseases (IBD), such as Crohn's disease, highlighting their importance in intestinal homeostasis. nih.gov
Respiratory System Immunity
The respiratory system is constantly exposed to airborne microorganisms, and myeloid AMPs are integral to its defense. The epithelial lining of the respiratory tract produces a variety of AMPs, including β-defensins and the cathelicidin LL-37. pnas.orgoup.com
Human β-defensin-1 (hBD-1) is constitutively expressed in the respiratory epithelium, providing a constant level of protection. pnas.orgnih.gov In contrast, the expression of human β-defensin-2 (hBD-2), human β-defensin-3 (hBD-3), and human β-defensin-4 (hBD-4) is induced in response to infection and inflammation. pnas.orgoup.comnih.gov For instance, the pro-inflammatory cytokine interleukin-1β can stimulate the expression of hBD-2 in airway epithelial cells. pnas.org These inducible defensins exhibit potent antimicrobial activity against a range of respiratory pathogens, including Pseudomonas aeruginosa. nih.gov
S100 proteins, such as S100A8 and S100A9, also play a significant role in respiratory immunity. These proteins are abundant in neutrophils and can be released during inflammation. nih.gov They have been shown to mediate neutrophilic inflammation and contribute to the host response during respiratory infections like tuberculosis. nih.gov While they can promote inflammation, some S100 proteins also exhibit protective, anti-inflammatory functions that help to regulate the immune response and prevent excessive tissue damage. nih.govfrontiersin.org
The concentrations of these peptides can vary significantly. In healthy individuals, levels of HBD-1 and HBD-2 in bronchoalveolar lavage fluid are relatively low, but can increase substantially during inflammation. jci.org
Skin Barrier Function
The skin represents a formidable physical barrier to microbial invasion, and its defense is reinforced by a variety of myeloid AMPs. These peptides are produced by keratinocytes and are present in sweat, contributing to the antimicrobial properties of the skin surface. nih.govtaylorandfrancis.com
Prominent AMPs in the skin include members of the S100 family, such as psoriasin (S100A7), which exhibits potent activity against Escherichia coli. karger.com Another important AMP is RNase 7, which is produced by keratinocytes and has a broad spectrum of activity against bacteria and fungi. nih.govnih.gov Its presence in the stratum corneum helps to control the growth of microorganisms on the skin. nih.gov
Dermcidin (B1150715) is a unique antimicrobial peptide constitutively expressed in eccrine sweat glands and secreted into sweat. nih.gov Peptides derived from dermcidin contribute to the innate defense of the skin by creating a persistent antimicrobial barrier. nih.gov A deficiency in dermcidin-derived peptides in the sweat of patients with atopic dermatitis has been linked to an impaired innate defense of the skin in these individuals. oup.com Dermcidin and its derivatives can also activate keratinocytes to produce pro-inflammatory cytokines and chemokines, further contributing to the skin's immune response. nih.gov
Ocular Surface Protection
The ocular surface is continuously exposed to the external environment and is protected by a sophisticated array of defense mechanisms within the tear film and by the ocular surface epithelia. arvojournals.orgfrontiersin.org Myeloid AMPs are a key component of this protective shield.
The cornea and conjunctiva produce a range of AMPs, including β-defensins and the cathelicidin LL-37. nih.govnih.govtandfonline.com Human β-defensin-1 is constitutively expressed, while human β-defensin-2 expression can be induced by inflammatory stimuli. arvojournals.org The cathelicidin LL-37 is also expressed by corneal and conjunctival epithelia and has demonstrated potent antibacterial and antiviral activity against common ocular pathogens. nih.govarvojournals.org Upregulation of LL-37 expression during corneal wound healing suggests a dual role in both antimicrobial defense and tissue repair. arvojournals.org
The lacrimal glands also contribute to ocular defense by secreting various antimicrobial proteins into the tear film, including lysozyme (B549824), lactoferrin, and lipocalin-1. arvojournals.orgfrontiersin.org Additionally, peptides like histatin-1, expressed by the lacrimal glands, have been shown to promote corneal epithelial wound healing. frontiersin.orgmdpi.com
Role in Sterile Site Protection
While the primary role of myeloid AMPs is often associated with mucosal surfaces, they also contribute to the defense of sterile internal sites. Their presence in these locations underscores their importance in systemic innate immunity.
AMPs have been detected in the central nervous system (CNS), where they are believed to play a role in immunosurveillance and host defense against pathogens that cross the blood-brain barrier. oup.com Peptides such as LL-37 and defensins can be found in the cerebrospinal fluid, particularly during bacterial meningitis, suggesting their involvement in combating CNS infections. nih.gov Beyond direct antimicrobial activity, some neuropeptides have been found to possess antimicrobial properties, blurring the lines between traditional signaling molecules and immune effectors in the brain. researchgate.netimrpress.compnas.org
The urinary tract is another sterile site where AMPs contribute to host defense. For example, RNase 7 has been identified in urine, and its antimicrobial activity is thought to contribute to the sterility of the urinary system. karger.com The expression of various AMPs in the kidney and urinary bladder epithelium provides a chemical barrier against ascending infections.
Myeloid Antimicrobial Peptides in Host-Microbe Interactions
The interaction between myeloid AMPs and microorganisms is a dynamic and complex process that is central to innate immunity. This interplay involves not only the direct killing of pathogens but also the modulation of the host's own microbial communities and the evolution of microbial resistance mechanisms.
In response to the constant pressure exerted by host AMPs, bacteria have evolved a variety of resistance mechanisms. mdpi.comnih.gov These strategies are diverse and can include:
Modification of the cell surface: Bacteria can alter the net charge of their cell envelope to repel cationic AMPs. nih.govmonash.eduresearchgate.net
Efflux pumps: Some bacteria possess pumps that can actively transport AMPs out of the cell. nih.gov
Proteolytic degradation: Bacteria may secrete proteases that degrade AMPs, rendering them inactive. mdpi.comnih.gov
Sequestration: Bacteria can produce molecules that bind to and sequester AMPs, preventing them from reaching their target. nih.gov
The development of resistance to AMPs is a significant concern, particularly as some AMPs, like colistin, are used as last-resort antibiotics for treating multidrug-resistant infections. mdpi.com The co-evolutionary arms race between host AMPs and microbial resistance mechanisms is a continuous process that shapes the dynamics of infection and immunity. mdpi.com
Table of Myeloid Antimicrobial Peptides and Their Functions in Specific Tissues
Table of Bacterial Resistance Mechanisms to Myeloid Antimicrobial Peptides
Shaping Commensal Microbiota Composition
Myeloid antimicrobial peptides (AMPs) are crucial effector molecules of the innate immune system that play a significant role in sculpting the composition of the commensal microbiota, particularly in the gut. nih.govnih.gov These peptides are not only involved in defending against pathogens but also in maintaining a balanced and beneficial microbial community. nih.govresearchgate.net The gastrointestinal tract is home to a vast and diverse population of microorganisms that are essential for host health, and AMPs help regulate this complex ecosystem. nih.govresearchgate.net
Paneth cells, specialized epithelial cells located in the small intestine, are a primary source of specific AMPs, such as α-defensins, which are key regulators of the intestinal microbiome. nih.govresearchgate.net The expression of these α-defensins is influenced by the commensal bacteria themselves through signaling pathways like the TLR-MyD88 pathway, indicating a dynamic interaction between the host and its microbiota. mdpi.com This regulatory loop ensures a homeostatic environment where the microbial composition is continuously monitored and controlled. nih.gov
The table below summarizes research findings on how specific myeloid AMPs influence the composition of commensal microbiota.
| Myeloid Antimicrobial Peptide | Source | Effect on Microbiota | Research Finding |
| α-defensins (e.g., HD5) | Paneth Cells | Modulates overall composition | Transgenic expression of human defensin (B1577277) 5 in mice leads to a reshaped gut microbial community. nih.gov |
| α-defensin 5 | Paneth Cells | Reduces specific bacterial groups | Overexpression is associated with a severe reduction in the colonization of segmented filamentous bacteria. mdpi.com |
| Regenerating islet-derived protein III-gamma (RegIIIγ) | Intestinal Epithelial Cells | Spatial segregation | Maintains a zone of separation between commensal bacteria and the intestinal epithelial surface. researchgate.net |
| Cathelicidins | Neutrophils, Epithelial Cells | Maintains balance | Helps protect against enteric pathogens, thereby preserving the homeostatic balance of the microbiota. mdpi.com |
Influence on Bacterial Colonization
Myeloid antimicrobial peptides play a critical role in preventing the colonization of pathogenic bacteria, a concept known as colonization resistance. nih.gov They exert this influence through various mechanisms, including direct bactericidal activity and by modulating the local environment to be less favorable for pathogens. frontiersin.orgnih.gov The constant production of AMPs at mucosal surfaces creates an antimicrobial barrier that helps to prevent invading microbes from establishing a foothold. nih.gov
The mechanisms of action are diverse. Many cationic AMPs function by electrostatically interacting with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govfrontiersin.org This interaction can lead to membrane permeabilization, disruption of membrane potential, and the formation of pores, ultimately causing leakage of cellular contents and cell death. nih.govnih.govfrontiersin.org Some AMPs can also translocate across the bacterial membrane to inhibit essential intracellular processes like DNA, RNA, or protein synthesis. frontiersin.orgnih.gov
Specific myeloid AMPs have been shown to be highly effective at preventing colonization by enteric pathogens.
Human Defensin 5 (HD5): Mice that are transgenic for HD5 are protected against infections, demonstrating its in vivo role in conferring resistance to oral challenges with pathogens. nih.gov
Human Defensin 6 (HD6): Unlike other defensins that directly kill bacteria, HD6 forms peptide nanonets that entrap bacteria, preventing their translocation across the gut wall. nih.gov This mechanism inhibits infectivity without directly affecting microbial viability and is critical for maintaining intestinal barrier integrity against pathogens like Salmonella. nih.gov
Cathelicidin-related antimicrobial peptide (CRAMP): In mouse models, CRAMP was found to protect against the enteric pathogen Citrobacter rodentium. It achieves this by reducing epithelial cell damage and promoting the systemic clearance of the infection. mdpi.com
The following table details research findings on the influence of myeloid AMPs on bacterial colonization.
| This compound | Target/Pathogen | Mechanism of Action | Outcome |
| Human Defensin 5 (HD5) | Enteric Pathogens | Direct antimicrobial activity | Confers resistance to oral infection in transgenic mice. nih.gov |
| Human Defensin 6 (HD6) | Salmonella | Forms nanonets to entrap bacteria | Prevents bacterial translocation across the intestinal epithelium, inhibiting infection. nih.gov |
| Cathelicidin-related antimicrobial peptide (CRAMP) | Citrobacter rodentium | Reduces epithelial damage | Protects against infection and aids in systemic clearance of the pathogen. mdpi.com |
| Porcine this compound (PMAP-23) | E. coli | Interacts with outer membrane LPS | Leads to growth inhibition of E. coli. nih.gov |
Regulation of Myeloid Antimicrobial Peptide Expression and Processing
Transcriptional Regulation of Myeloid Antimicrobial Peptide Genes
The transcription of genes encoding myeloid AMPs is a dynamic process influenced by a variety of stimuli, including microbial products, inflammatory signals, hormones, and vitamins. This intricate regulatory network allows for the tailored expression of AMPs to combat specific threats.
The innate immune system recognizes conserved molecular patterns on pathogens, known as pathogen-associated molecular patterns (PAMPs), which triggers the expression of AMPs. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of myeloid AMP gene expression. LPS signaling is primarily mediated through Toll-like receptor 4 (TLR4). The binding of LPS to TLR4 initiates a signaling cascade that leads to the activation of transcription factors responsible for AMP gene expression. For instance, LPS has been shown to increase the mRNA expression of porcine cathelicidins, including PR-39 and protegrins, in bone marrow cells. Similarly, human β-defensin 2 (HBD-2) gene expression is induced by LPS in airway epithelial cells. This rapid induction of AMPs upon encountering bacterial components is a critical first line of defense against infection.
Pro-inflammatory cytokines, released by immune cells in response to infection or tissue damage, play a crucial role in amplifying the antimicrobial response by upregulating AMP gene expression. Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key inflammatory mediators that have been shown to induce the expression of various myeloid AMPs. For example, the expression of human β-defensin-2 (HBD-2) is induced by inflammatory stimuli such as IL-1β and TNF-α. The human cathelicidin (B612621) LL-37 can also act in synergy with IL-1β to enhance the production of other cytokines. This cytokine-mediated regulation ensures that AMP production is coordinated with the broader inflammatory response, contributing to the effective clearance of pathogens.
The expression of certain myeloid AMPs is also under the control of hormonal signals and vitamin-mediated pathways. A prominent example is the regulation of the human cathelicidin antimicrobial peptide (CAMP) gene, which encodes the precursor to LL-37, by vitamin D. The active form of vitamin D, 1,25-dihydroxyvitamin D3, directly induces CAMP gene expression in myeloid cells. This induction is mediated by the binding of the vitamin D receptor (VDR) to a specific vitamin D response element (VDRE) in the promoter region of the CAMP gene. This regulatory mechanism is conserved in primates but absent in rodents. The link between vitamin D and AMP expression highlights the importance of nutritional status in maintaining a robust innate immune system.
The integration of various signaling pathways initiated by pathogenic stimuli and inflammatory mediators converges on the activation of specific transcription factors that directly bind to the promoter regions of AMP genes and drive their transcription. The Nuclear Factor-kappa B (NF-κB) family of transcription factors, particularly the RelA (p65) subunit, plays a pivotal role in this process. The activation of NF-κB is a common downstream event in TLR and cytokine receptor signaling. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences in the promoters of target genes, including those encoding AMPs. For instance, the LPS-induced expression of the cathelicidin-related antimicrobial peptide (CRAMP) in murine mast cells is dependent on NF-κB activity.
| Regulator | This compound(s) Affected | Mechanism of Action |
| Lipopolysaccharide (LPS) | Cathelicidins (e.g., PR-39, protegrins), β-defensins (e.g., HBD-2) | Binds to TLR4, activating downstream signaling pathways leading to transcription factor activation. |
| Interleukin-1β (IL-1β) | β-defensins (e.g., HBD-2), Cathelicidin (LL-37) | Activates cytokine receptors, leading to the induction of AMP gene expression. |
| Tumor Necrosis Factor-α (TNF-α) | β-defensins (e.g., HBD-2) | Binds to its receptor, triggering signaling cascades that upregulate AMP gene transcription. |
| 1,25-dihydroxyvitamin D3 | Cathelicidin (LL-37/hCAP18) | Binds to the Vitamin D Receptor (VDR), which then binds to the VDRE in the CAMP gene promoter, inducing transcription. |
| NF-κB/RelA | Cathelicidin-related antimicrobial peptide (CRAMP) | Translocates to the nucleus upon activation and binds to promoter regions of AMP genes to drive their expression. |
Post-Translational Processing and Activation
Myeloid AMPs are typically synthesized as larger, inactive precursor proteins, or pro-peptides. This strategy prevents potential cytotoxic effects on host cells and allows for the controlled release of the active peptide at the site of infection or inflammation. The activation of these pro-peptides requires specific post-translational modifications, most notably enzymatic cleavage.
The final and critical step in the generation of active myeloid AMPs is the proteolytic cleavage of the pro-peptide from the inactive precursor. This process is carried out by specific proteases, often co-localized with the AMP precursors in the granules of neutrophils and other myeloid cells. For example, the human cathelicidin precursor, hCAP18, is cleaved by proteinase 3, a serine protease found in neutrophil azurophilic granules, to release the active LL-37 peptide. Similarly, the processing of defensin (B1577277) precursors also involves proteolytic cleavage to generate the mature, active defensin molecules. This enzymatic processing is essential for the antimicrobial and immunomodulatory functions of these peptides and represents a key control point in the innate immune response.
Granule Packaging and Secretion Mechanisms
Myeloid antimicrobial peptides (AMPs) are synthesized as precursor proteins and undergo a complex process of packaging into specialized cytoplasmic granules within myeloid cells. This storage mechanism allows for their rapid deployment upon encountering pathogenic threats. The primary mode of AMP release is through degranulation, a regulated process of exocytosis where the granule membrane fuses with the plasma membrane or the phagosomal membrane, releasing the AMPs into the extracellular space or directly into the phagosome containing an engulfed pathogen.
In neutrophils, the most abundant source of myeloid AMPs, these peptides are sorted into different granule subsets formed during neutrophil development. Azurophilic (primary) granules, formed at the promyelocyte stage, contain high concentrations of α-defensins, also known as human neutrophil peptides (HNPs), along with other potent antimicrobial proteins like myeloperoxidase (MPO) and neutrophil elastase (NE). Specific (secondary) granules, formed later during the myelocyte stage, are the primary storage site for cathelicidin, hCAP-18, the precursor to LL-37. The precise molecular mechanisms guiding the sorting of specific AMPs to distinct granule populations are still being elucidated but are crucial for the sequential and controlled release of different antimicrobial arsenals.
Secretion is a tightly regulated process initiated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and host-derived inflammatory signals. The release of different granule types is hierarchical and stimulus-dependent. Secretory vesicles and tertiary granules are most readily mobilized, followed by specific (secondary) granules, and finally, the azurophilic (primary) granules, which typically require the strongest stimulation for exocytosis. This differential release allows for a tailored response to the perceived threat.
The signaling pathways governing degranulation are complex and involve multiple overlapping cascades. Ligation of G protein-coupled receptors (GPCRs) or Fc receptors on the neutrophil surface triggers downstream signaling, leading to an increase in intracellular calcium and the activation of small GTPases like Rac2. These events orchestrate the trafficking of granules along the cytoskeleton to the cell periphery and their subsequent fusion with the target membrane, a process mediated by SNARE proteins.
A distinct secretion mechanism for AMPs, particularly prominent in neutrophils, is the formation of Neutrophil Extracellular Traps (NETs). NETosis is a unique form of cell death characterized by the release of a web-like structure composed of decondensed chromatin decorated with a cocktail of granular proteins, including AMPs like cathelicidins and defensins. This process is triggered by various stimuli, including pathogens and inflammatory mediators like phorbol-12-myristate-13-acetate (PMA). A key pathway involves the activation of NADPH oxidase and the production of reactive oxygen species (ROS), which leads to the translocation of granule proteins like neutrophil elastase and myeloperoxidase into the nucleus. These enzymes promote chromatin decondensation, culminating in the rupture of the plasma membrane and the expulsion of the NETs to trap and kill extracellular pathogens.
| Secretion Mechanism | Key Triggers | Primary AMPs Released | Key Signaling Molecules |
| Degranulation | PAMPs, Chemokines, Immune Complexes | α-Defensins, Cathelicidin (LL-37) | GPCRs, Rac2, Calcium (Ca²+), SNAREs |
| NETosis | Bacteria, Fungi, PMA, Inflammatory Cytokines | Cathelicidin (LL-37), α-Defensins, Histones | NADPH Oxidase, ROS, MPO, Neutrophil Elastase |
Differential Expression Patterns in Myeloid Cell Subsets
The expression of antimicrobial peptides varies significantly among the different subsets of myeloid cells, reflecting their specialized roles in the innate immune system. This differential expression ensures that a tailored antimicrobial and immunomodulatory response can be mounted depending on the nature of the threat and the specific tissue environment.
Expression in Neutrophils
Neutrophils are the quintessential myeloid cells in terms of AMP production and storage. They represent the largest reservoir of some of the most potent human AMPs. During their maturation in the bone marrow, neutrophils synthesize and package vast quantities of AMPs into their characteristic granules.
α-Defensins : Neutrophils are the primary source of α-defensins HNP-1, HNP-2, HNP-3, and HNP-4. These peptides are stored at very high concentrations within the azurophilic granules and constitute a major component of the neutrophil's antimicrobial arsenal (B13267). Their transcription occurs in bone marrow promyelocytes and ceases as the neutrophil matures.
Cathelicidin : The only human cathelicidin, hCAP-18/LL-37, is predominantly stored in the specific (secondary) granules of neutrophils. This localization allows for its release upon moderate stimulation, often preceding the release of the more potent, but potentially more tissue-damaging, contents of the azurophilic granules.
The sheer abundance of these peptides in neutrophils underscores their role as first responders to bacterial and fungal infections, equipped with a ready-to-use arsenal that can be deployed within minutes of encountering a pathogen.
Expression in Monocytes and Macrophages
Monocytes and their tissue-differentiated counterparts, macrophages, also express a range of antimicrobial peptides, although their AMP profile and expression patterns differ from those of neutrophils. Unlike neutrophils, which store pre-formed AMPs, monocytes and macrophages often upregulate AMP expression in response to specific stimuli.
Cathelicidin (LL-37) : Monocytes express LL-37, and its expression can be significantly induced upon differentiation into macrophages and in response to infections, such as by Dengue virus. LL-37 in these cells not only has direct antimicrobial activity but also functions as an important immunomodulator, influencing cytokine production and promoting the differentiation of monocytes into a pro-inflammatory macrophage phenotype.
β-Defensins : Macrophages are a source of β-defensins, such as human β-defensin 1 (hBD-1) and human β-defensin 2 (hBD-2). Expression of these peptides is often inducible. For instance, hBD-1 expression is upregulated in macrophage-like cells following viral infection. Human β-defensin 3 (HBD-3) can be induced by pro-inflammatory cytokines, contributing to the antimicrobial and inflammatory response in tissues.
The expression of AMPs in monocytes and macrophages is a critical component of their function as phagocytes and antigen-presenting cells, providing them with tools to kill ingested pathogens and to shape the subsequent immune response.
Expression in Dendritic Cells
Dendritic cells (DCs), the most potent antigen-presenting cells, link the innate and adaptive immune systems. While not primarily known for storing large quantities of AMPs like neutrophils, they do express certain AMPs, and their function is profoundly influenced by AMPs present in the tissue microenvironment.
Inducible Expression : The expression of some AMPs, like β-defensins, can be induced in DCs upon stimulation with microbial products. This suggests a role for DC-derived AMPs in the immediate microenvironment of T-cell priming.
Receptors for AMPs : DCs express receptors that recognize AMPs. For example, LL-37 can act as a chemoattractant for DCs by signaling through the formyl peptide receptor-like 1 (FPRL1). Furthermore, human β-defensin 2 (hBD-2) can activate DCs via Toll-like receptor 4 (TLR4), promoting their maturation and enhancing their ability to initiate an adaptive immune response.
Proteomic studies comparing different human DC subsets, such as plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), have revealed distinct expression profiles of proteins involved in innate immunity, although a comprehensive profile of all AMPs across these subsets is not yet fully established. The primary role of AMPs in the context of DCs appears to be more immunomodulatory, shaping the cells' maturation, migration, and antigen-presenting functions, rather than serving as a primary antimicrobial effector mechanism.
| Myeloid Cell Subset | Primary AMPs Expressed | Expression Pattern | Key Functions |
| Neutrophils | α-Defensins (HNP1-4), Cathelicidin (LL-37) | Constitutive, stored in high concentrations in granules | Direct microbial killing, NET formation |
| Monocytes/Macrophages | Cathelicidin (LL-37), β-Defensins (hBD-1, -2, -3) | Inducible upon stimulation and differentiation | Phagocytic killing, Immunomodulation, Cytokine regulation |
| Dendritic Cells | β-Defensins (inducible) | Low basal expression, inducible by stimuli | Immunomodulation, Chemoattraction, DC maturation and activation |
Research Methodologies and Design Strategies for Myeloid Antimicrobial Peptides
In Vitro Assessment of Myeloid Antimicrobial Peptide Activity
In vitro assays are fundamental for the initial characterization and mechanistic understanding of myeloid AMPs. These controlled laboratory experiments allow for the direct assessment of their antimicrobial efficacy and their effects on cellular and synthetic membranes.
Microdilution and Killing Kinetic Assays
The antimicrobial potency of myeloid AMPs is commonly quantified using microdilution assays to determine the minimum inhibitory concentration (MIC). frontiersin.orgnih.govresearchgate.net This method involves preparing serial dilutions of the peptide in a liquid growth medium, which are then inoculated with a standardized concentration of microorganisms. frontiersin.orgnih.gov The MIC is identified as the lowest peptide concentration that results in no visible microbial growth after a specified incubation period. frontiersin.orgnih.gov Further, the minimum bactericidal concentration (MBC) can be determined by plating contents from wells with no visible growth onto agar (B569324) plates to identify the lowest concentration that kills the bacteria. nih.gov
To understand the rate at which these peptides act, killing kinetic assays are performed. nih.govresearchgate.net These time-kill studies expose a microbial suspension to a specific concentration of the AMP, often at or above the MIC. researchgate.net At various time intervals, aliquots are taken, diluted, and plated to enumerate the surviving colony-forming units (CFUs). This provides a dynamic view of the peptide's bactericidal or fungicidal activity. nih.govresearchgate.net For example, some myeloid AMPs, like BMAP-28, have demonstrated a dose-dependent bactericidal effect on both methicillin-susceptible and methicillin-resistant Staphylococcus aureus within one hour of incubation. researchgate.net
| Peptide | Organism | MIC Range (µg/mL) | Source |
|---|---|---|---|
| BMAP-28 | Methicillin-Susceptible S. aureus (MSSA) | 1.25 - 20 | bohrium.com |
| BMAP-28 | Methicillin-Resistant S. aureus (MRSA) | 5 - 20 | bohrium.com |
| PMAP-36 | E. coli O78 | <2.5 µM | frontiersin.org |
| Recombinant defensin-d2 | Multidrug-resistant P. aeruginosa | 7.5 | nih.gov |
| Recombinant defensin-d2 | Candida albicans | 7.5 | nih.gov |
Membrane Permeabilization Assays
A primary mechanism of action for many myeloid AMPs is the disruption of microbial cell membranes. researchgate.netfrontiersin.org Various assays are used to investigate this membrane-permeabilizing activity. Assays utilizing fluorescent dyes like propidium (B1200493) iodide (PI) and SYTOX Green are common. nih.gov These dyes are normally excluded from cells with intact membranes, but upon membrane disruption by an AMP, they enter the cell and fluoresce upon binding to nucleic acids, providing a measure of membrane integrity. nih.gov
Another approach involves monitoring the leakage of fluorescent probes from synthetic vesicles, or liposomes, which are designed to mimic the lipid composition of bacterial membranes. researchgate.net The release of these probes upon exposure to an AMP indicates membrane disruption. The interaction of AMPs with the outer membrane of Gram-negative bacteria can be assessed by measuring the uptake of the hydrophobic probe N-phenyl-1-naphthylamine (NPN). nih.gov Furthermore, the depolarization of the cytoplasmic membrane can be monitored using potential-sensitive dyes like diSC3(5). nih.gov These assays have shown that peptides like PMAP-37 can permeate the intracellular membrane of bacteria at low micromolar concentrations. frontiersin.org The mechanism of membrane disruption can vary, with models such as the barrel-stave, toroidal pore, and carpet-like models being proposed to explain how AMPs interact with and disrupt microbial membranes. frontiersin.orgmdpi.com
Cell Culture Models for Expression and Functional Studies
To obtain sufficient quantities of myeloid AMPs for research, recombinant expression systems are frequently used. nih.gov These systems allow for the production of peptides that can be purified for use in various assays.
Beyond their direct antimicrobial effects, myeloid AMPs often exhibit immunomodulatory functions. nih.gov Cell culture models using immune cells, such as macrophages or monocytes, are employed to study these activities. nih.govwebmd.com For example, the effect of AMPs on the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β can be assessed. mdpi.commdpi.com Studies have shown that some AMPs can suppress the production of pro-inflammatory factors in response to bacterial components like lipopolysaccharide (LPS). nih.gov Additionally, the ability of AMPs to act as chemoattractants and recruit other immune cells can be investigated using these models. frontiersin.org For instance, the porcine this compound PR-39 has been shown to have immunomodulatory effects. nih.gov
In Vivo Models for this compound Research
While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for understanding the physiological relevance of myeloid AMPs in a complex living organism.
Use of this compound-Deficient Animal Models
The development of animal models, particularly knockout mice that lack the gene for a specific myeloid AMP, has been instrumental in defining their unique roles in host defense. nih.govresearchgate.net A prominent example is the cathelicidin-related antimicrobial peptide (CRAMP)-deficient mouse, the murine equivalent of the human LL-37 peptide. nih.govresearchgate.net Studies using these mice have demonstrated increased susceptibility to various bacterial infections, highlighting the critical, non-redundant function of this peptide in immunity. nih.govresearchgate.net These models allow for direct comparison of disease progression, bacterial load in tissues, and inflammatory responses between the deficient animals and their wild-type counterparts, providing clear evidence of the AMP's contribution to innate immunity. nih.govresearchgate.net
Computational and Structural Biology Approaches
The development and refinement of myeloid antimicrobial peptides (AMPs) are significantly advanced by computational and structural biology. These approaches provide deep insights into the molecular mechanisms of AMPs, guiding the design of more effective and selective therapeutic agents. By simulating and predicting peptide behavior at an atomic level, researchers can bypass some of the time-consuming and costly aspects of traditional laboratory-based screening.
Molecular Dynamics Simulations for Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the complex and dynamic interactions between antimicrobial peptides and microbial membranes at an atomic level. researchgate.net These simulations provide a virtual microscope, allowing researchers to observe the processes of peptide binding, insertion, and membrane disruption that are central to the antimicrobial activity of AMPs. researchgate.netmdpi.com
The process begins with the construction of a model system, which includes the peptide of interest and a lipid bilayer that mimics the target bacterial membrane. MD simulations then calculate the forces between atoms and their subsequent movements over time, generating a trajectory of the peptide-membrane interaction. nih.gov These simulations can reveal critical information such as:
Binding and Insertion: How a peptide approaches and binds to the membrane surface, driven by interactions like electrostatic attraction between the cationic peptide and anionic lipid headgroups. nih.gov
Structural Conformation: Many AMPs are unstructured in solution but adopt specific secondary structures, such as α-helices, upon interacting with a membrane. mdpi.com MD simulations can track these conformational changes, which are often crucial for activity.
Mechanism of Disruption: Simulations can illustrate how peptides disrupt the membrane, for example, by forming pores (barrel-stave or toroidal models) or by causing more generalized membrane destabilization. researchgate.net
Free Energy Landscapes: Advanced techniques like umbrella sampling can be used with MD to calculate the free energy associated with a peptide moving from the aqueous environment into the membrane. nih.gov This helps to quantify the energy barriers for peptide insertion and translocation. For instance, a study on the CM15 peptide interacting with a model E. coli outer membrane revealed a favorable binding energy in the O-antigen region but a significant energy barrier at the interface with the lipid A molecules. nih.gov
By providing these detailed mechanistic insights, MD simulations serve as an effective complement to experimental methods, helping to explain observed biological activities and guide the design of new peptides. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their biological activity. mdpi.com In the context of myeloid AMPs, QSAR is used to build predictive models that can estimate a peptide's antimicrobial potency based on its amino acid sequence and derived properties. nih.govresearchgate.net This approach is invaluable for screening large virtual libraries of peptides and prioritizing candidates for synthesis and experimental testing. nih.gov
A QSAR model is built using a dataset of peptides with known antimicrobial activity. The process involves two key components:
Molecular Descriptors: These are numerical values that represent the physicochemical properties of the peptides. researchgate.net Descriptors can be simple (e.g., net charge, molecular weight, hydrophobicity) or more complex, derived from the peptide's 2D or 3D structure (e.g., topological indices, steric and electrostatic fields). researchgate.netresearchgate.net
Statistical Models: Various mathematical methods, including machine learning algorithms like Random Forest and regression models like Partial Least Squares (PLS), are used to find a statistically significant relationship between the descriptors and the observed activity. mdpi.comresearchgate.net
QSAR models can be categorized as 2D-QSAR, which uses descriptors derived from the 2D structure, or 3D-QSAR, which considers the 3D conformation of the peptide and its interaction fields. researchgate.net While 3D models can be more detailed, they are also more computationally intensive. researchgate.net The predictive power of these models allows researchers to forecast the antimicrobial potential of novel peptide sequences, accelerating the discovery of new candidates. mdpi.comresearchgate.net
Below is a table summarizing the performance of different QSAR models in predicting antimicrobial activity, demonstrating the variability and potential of this approach.
| Model Type | Target Bacteria | Performance Metric | Value | Reference |
| Random Forest (Regression) | General (All Bacteria) | R² | 0.459 | mdpi.com |
| Random Forest (Regression) | Gram-negative | R² | 0.476 | mdpi.com |
| Random Forest (Regression) | Gram-positive | R² | 0.339 | mdpi.com |
| Random Forest (Classification) | General (All Bacteria) | Accuracy | 0.831 | mdpi.com |
| Monte Carlo (Regression) | Mastoparan Analogs | R² (Split 1) | 0.807 | nih.gov |
| Monte Carlo (Regression) | Mastoparan Analogs | R² (Split 2) | 0.832 | nih.gov |
This table is for illustrative purposes and combines data from different studies and model types. R² (coefficient of determination) measures how well the model's predictions replicate the observed outcomes.
In Silico Peptide Design and Optimization
In silico peptide design refers to the use of computational strategies to create novel antimicrobial peptides or to optimize existing ones. nih.govresearchgate.net This rational approach significantly reduces the time and cost associated with traditional drug discovery by focusing experimental efforts on the most promising candidates. nih.gov The process integrates various computational tools, including databases, predictive algorithms, and simulation techniques.
The key strategies in in silico design include:
Database Mining: Researchers utilize extensive databases of known AMPs to identify common structural motifs, sequence patterns, and physicochemical properties associated with high activity. nih.gov
De Novo Design: This involves generating entirely new peptide sequences using algorithms. These algorithms can be based on statistical models derived from known AMPs or on evolutionary principles, creating libraries of virtual peptides. nih.gov
Predictive Screening: The virtual peptides are then screened using QSAR models to predict their antimicrobial activity and potential toxicity. nih.gov
Structural Analysis and Simulation: Promising candidates from the screening phase are further analyzed using molecular modeling and MD simulations to assess their structural stability and to visualize their interactions with bacterial membranes, providing a final layer of validation before synthesis. nih.govnih.gov
This multi-step computational workflow allows for the rapid exploration of a vast chemical space, leading to the design of optimized peptides with enhanced potency, greater selectivity, and improved stability. researchgate.net
Peptide Engineering and Optimization Strategies
Building upon the insights gained from computational and structural studies, peptide engineering involves the deliberate modification of a peptide's amino acid sequence to enhance its desired properties. These strategies aim to create superior AMPs by improving their antimicrobial potency, selectivity, and stability.
Rational Peptide Design Based on Structure-Activity Relationships
Rational design is an approach where knowledge of a peptide's structure-activity relationship (SAR) is used to make specific, targeted modifications to its sequence. researchgate.net The goal is to improve its function by enhancing key physicochemical properties like charge, hydrophobicity, and amphipathicity. nih.gov
Once a SAR is established—for example, identifying that the hydrophobicity of a particular face of an α-helical peptide is crucial for its lytic activity—researchers can design analogs to amplify this effect. nih.gov A successful example of this is the modification of chensinin-1, an arginine/histidine-rich peptide. nih.gov By systematically replacing glycine (B1666218) residues with the more hydrophobic leucine, researchers created analogs with significantly increased antimicrobial activity against Gram-positive bacteria. nih.gov This demonstrated that increasing hydrophobicity, guided by the peptide's structural context, can be a powerful strategy for improving potency. nih.gov
Rational design strategies often involve:
Modulating Hydrophobicity: Increasing the hydrophobicity of the non-polar face of an amphipathic peptide can enhance its interaction with and disruption of the lipid membrane. researchgate.netnih.gov
Altering Net Charge: Increasing the net positive charge can strengthen the initial electrostatic attraction to the negatively charged bacterial membrane. researchgate.net
Optimizing Amphipathicity: Fine-tuning the spatial separation of hydrophobic and hydrophilic residues in a secondary structure (like an α-helix) is critical for membrane interaction. nih.gov
This knowledge-driven approach allows for the creation of peptides with tailored activities, moving beyond random screening to a more predictable and efficient design process. researchgate.net
Amino Acid Substitutions and Modifications
The substitution of specific amino acids is a fundamental technique in peptide engineering to fine-tune activity and selectivity. nih.gov Even minor changes in the amino acid sequence can lead to significant alterations in a peptide's structure and function. nih.govfrontiersin.org
Key modification strategies include:
Hydrophobic and Cationic Substitutions: Replacing neutral or acidic residues with hydrophobic ones (e.g., Leucine, Alanine) or cationic ones (e.g., Lysine (B10760008), Arginine) is a common strategy to boost antimicrobial activity. nih.govfrontiersin.org However, a delicate balance must be maintained, as excessive hydrophobicity can lead to a loss of selectivity and an increase in toxicity to host cells. nih.govfrontiersin.org
C-Terminal Amidation: Modifying the C-terminus of a peptide by amidation neutralizes the negative charge of the carboxyl group. This modification often increases the peptide's net positive charge and can enhance its stability by making it more resistant to degradation by carboxypeptidases. frontiersin.org
Incorporation of Non-Natural Amino Acids: To improve stability against proteolysis, synthetic peptides can be constructed using D-amino acids instead of the natural L-amino acids. researchgate.net This creates a mirror-image peptide that is often resistant to natural proteases while retaining its antimicrobial activity. mdpi.com
The following table presents examples of peptide analogs where amino acid substitutions were made to modulate antimicrobial activity.
| Peptide | Sequence Modification | Key Property Change | Effect on Activity | Reference |
| Chensinin-1 Analog | Replacement of Glycines with Leucines | Increased Hydrophobicity | 5- to 30-fold increase in activity against Gram-positive bacteria | nih.gov |
| Melittin Analog (AR–23) | Substitution of Ala/Ile with Arg/Lys | Decreased α-helical content, reduced hydrophobicity | Reduced hemolytic/cytotoxic activity, maintained antimicrobial effect (except against S. aureus) | nih.gov |
| mBjAMP1 Analog (AMP1-6) | Amino acid substitutions | Increased hydrophobicity and positive charge | Enhanced activity against Gram-negative and Gram-positive bacteria | frontiersin.org |
| IsCT1 Analog (IsCT1E7) | Substitution of Lysine with Glutamic acid | Net charge changed to -1 | Loss of antimicrobial activity | frontiersin.org |
| V31KS Analog (V31KS*) | Amino acid modifications | Not specified | Enhanced antimicrobial effect against E. coli strains | mdpi.com |
This table provides illustrative examples of how specific modifications impact peptide function.
Incorporation of Non-Standard Amino Acids (e.g., D-amino acids)
The incorporation of non-standard amino acids, particularly D-amino acids, into myeloid antimicrobial peptides (AMPs) is a key strategy in their design and development. nih.gov Naturally occurring peptides are composed of L-amino acids, making them susceptible to degradation by proteases, which are common in biological systems. Introducing D-amino acids, which are enantiomers of the standard L-amino acids, renders the peptides more resistant to this proteolytic cleavage. scholaris.cabohrium.com This increased stability is a significant advantage, as it can prolong the effective lifetime of the peptide in a therapeutic context. mdpi.com
The placement of D-amino acids is critical to maintaining the peptide's desired biological function. bohrium.com Studies have shown that replacing L-amino acids with their D-counterparts can destabilize the helical structures common in many AMPs. mdpi.com This alteration can lead to a decrease in hydrophobicity and, consequently, a reduction or elimination of hemolytic activity against mammalian cells, while preserving or even enhancing antimicrobial potency. mdpi.com For instance, the complete replacement of L-amino acids with D-amino acids in some peptides results in enantiomers that are highly active and can cause immediate disruption of bacterial cell membrane permeability. scholaris.ca
This strategy of creating diastereomers (peptides containing a mix of L- and D-amino acids) or full D-enantiomers can thus improve the therapeutic index of AMPs. mdpi.com The resulting peptides often retain their ability to target and disrupt microbial membranes but become less toxic to host cells and more resistant to enzymatic degradation. scholaris.camdpi.com Research has demonstrated that peptides containing D-amino acids can be effective against a wide range of pathogens and can also inhibit the formation of bacterial biofilms. cdnsciencepub.com
Approaches to Enhance Stability and Bioactivity
Beyond the use of D-amino acids, several other strategies are employed to enhance the stability and bioactivity of myeloid antimicrobial peptides. These approaches often focus on modifying the peptide's physicochemical properties such as net charge, hydrophobicity, and secondary structure. mdpi.com
Structural Modifications:
Proline Hinges: Introducing proline-containing hinge structures, such as a PXXP motif, into a peptide sequence can be an effective strategy to improve stability. nih.gov Proline's unique cyclic structure introduces a kink or hinge in the peptide backbone, which can contribute to a more stable conformation. nih.gov Studies on synthetic AMPs with a (KW)n PXXP(WK)n-NH2 template have shown that these hinge structures can lead to excellent antibacterial activity, cell selectivity, and stability. nih.gov
Cyclization: Restricting the flexibility of a peptide through cyclization is another method to increase stability. mdpi.com This can be achieved by forming a covalent bond between the N- and C-termini or between amino acid side chains. Cyclization can stabilize the peptide's structure, affecting its amphipathicity and hydrophobicity, which in turn influences its interaction with bacterial membranes. mdpi.com
Incorporation of other non-proteinogenic amino acids: The introduction of synthetic amino acids like 2-aminoisobutyric acid (Aib) or 4-aminopiperidine-4-carboxylic acid (Api) can enhance stability. mdpi.com Aib is known to induce helical structures, while Api, a cyclized cationic residue, can help preserve helicity and antimicrobial activity while increasing resistance to digestive enzymes. mdpi.com
Modifying Physicochemical Properties:
Net Charge: The net positive charge of cationic AMPs is crucial for their initial electrostatic attraction to negatively charged microbial membranes. mdpi.com Increasing the net charge, often by substituting neutral or acidic amino acids with basic ones like lysine or arginine, can enhance this attraction and boost antimicrobial activity. mdpi.comnih.gov However, there is a delicate balance, as excessive increases in charge can also lead to increased toxicity toward host cells. mdpi.comnih.gov For example, altering the net charge of the V13K peptide from +7 to +8 enhanced its antimicrobial activity without increasing hemolytic properties, but a charge of +9 or +10 dramatically increased both. mdpi.com
Hydrophobicity: The hydrophobicity of an AMP influences its ability to insert into and disrupt the bacterial membrane. mdpi.com This can be modulated by amino acid substitutions. While increased hydrophobicity can correlate with stronger antimicrobial action, it can also lead to higher toxicity. mdpi.com Therefore, optimizing the balance between charge and hydrophobicity is a central goal in designing effective and selective AMPs. mdpi.com
These modifications, whether structural or physicochemical, aim to create peptides with improved metabolic stability and a better therapeutic profile, making them more viable candidates for development. mdpi.commdpi.com
Production and Purification Methodologies
The production of myeloid antimicrobial peptides for research and potential therapeutic application relies on two primary methodologies: chemical synthesis and recombinant production in heterologous expression systems. The choice of method often depends on factors like peptide length, complexity, and the required yield. researchgate.net
Chemical Synthesis of Myeloid Antimicrobial Peptides
Chemical synthesis is the preferred method for producing small to medium-sized peptides, typically those less than 50 amino acids long. researchgate.netnih.gov The most common technique is Solid-Phase Peptide Synthesis (SPPS). nih.gov
In SPPS, the peptide is assembled sequentially, one amino acid at a time, while the growing chain is anchored to an insoluble polymer resin. The process involves a series of repeated cycles:
Deprotection: Removal of a temporary protecting group from the N-terminus of the resin-bound amino acid. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for this purpose. nih.gov
Coupling: Activation and coupling of the next protected amino acid to the newly deprotected N-terminus. This step is facilitated by coupling reagents. nih.gov
Washing: Rinsing the resin to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is fully assembled. Finally, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). bohrium.com SPPS allows for the precise incorporation of non-standard amino acids (like D-amino acids), fluorescent labels, and other modifications at specific positions within the peptide sequence. nih.govnih.gov
Heterologous Expression Systems for Peptide Production
For producing larger quantities of peptides or longer polypeptide chains, heterologous expression using recombinant DNA technology is often more cost-effective. researchgate.netnih.gov This method involves introducing the gene encoding the antimicrobial peptide into a host organism, which then produces the peptide. nih.gov However, the direct expression of AMPs can be toxic to the host cells. To overcome this, AMPs are often produced as fusion proteins. The AMP sequence is linked to a larger carrier protein, which masks its toxicity and can aid in purification. After expression and purification of the fusion protein, the AMP is cleaved from the carrier protein. nih.gov
Several types of host systems are used for AMP production:
Bacterial Systems: Escherichia coli is a widely used host due to its rapid growth, well-understood genetics, and high expression levels. nih.govresearchgate.net However, its outer membrane can be susceptible to the action of the expressed AMP, and it lacks the machinery for certain post-translational modifications found in eukaryotes. Bacillus subtilis is another bacterial host that can secrete proteins directly into the culture medium, simplifying purification. nih.gov
Yeast Systems: Eukaryotic hosts like Pichia pastoris (now Komagataella phaffii) and Saccharomyces cerevisiae are also frequently used. nih.govmdpi.com Pichia pastoris is particularly popular because it can grow to very high cell densities, has a strong, inducible promoter system, and can perform some post-translational modifications, making it an effective system for producing functional AMPs. mdpi.com
Other Systems: Plants and insect cells are also explored as expression systems, though they are less common for AMP production. nih.govresearchgate.net
The low quantity of peptides that can be obtained from direct purification from natural sources represents a significant bottleneck for research and industrial development, making heterologous expression a crucial biotechnological tool for large-scale production. nih.gov
Myeloid Antimicrobial Peptides in the Context of Disease Mechanisms Preclinical Research
Myeloid Antimicrobial Peptides and Host Susceptibility to Infection
Preclinical studies have demonstrated a clear link between the expression and function of myeloid antimicrobial peptides and an organism's susceptibility to infection. These peptides are primarily produced by phagocytic cells, such as neutrophils and macrophages, and form an essential part of the host's antimicrobial barrier. nih.gov Variations in the levels and activity of these peptides can significantly alter the outcome of an encounter with a pathogen.
Experimental models of tuberculosis have shown that susceptibility to the disease is correlated with the levels of certain AMPs. For instance, mouse models have revealed that mice resistant to tuberculosis express high levels of β-defensins, while susceptible mice show low levels of these peptides. nih.gov In the context of human cells, the cathelicidin (B612621) LL-37 has been shown to be important in controlling the growth of Mycobacterium tuberculosis in epithelial cells, neutrophils, and alveolar macrophages. nih.gov
The role of AMPs in susceptibility to skin infections is also well-documented. Patients with atopic dermatitis, who are prone to Staphylococcus aureus skin infections, have been found to have decreased expression of human β-defensin-2 (HBD-2), HBD-3, and the cathelicidin LL-37. nih.gov This diminished antimicrobial shield is believed to contribute to their increased susceptibility to microbial superinfections. nih.gov Similarly, studies in mice deficient in the cathelicidin-related antimicrobial peptide (CRAMP), the murine equivalent of human LL-37, show an increased susceptibility to various infections, including necrotizing skin infections caused by Group A Streptococcus. frontiersin.org
The table below summarizes preclinical findings on the role of specific myeloid antimicrobial peptides in host susceptibility to various infections.
| Antimicrobial Peptide | Model System | Pathogen | Finding |
| β-defensins | Mice | Mycobacterium tuberculosis | Resistant mice express high levels, while susceptible mice express low levels. nih.gov |
| LL-37 | Human cells (in vitro) | Mycobacterium tuberculosis | High production is associated with control of bacterial growth. nih.gov |
| HBD-2, HBD-3, LL-37 | Humans | Staphylococcus aureus | Decreased expression is observed in patients with atopic eczema who are susceptible to skin infections. nih.gov |
| CRAMP | Mice | Group A Streptococcus | Deficient mice show enhanced susceptibility to necrotizing skin infections. frontiersin.org |
| CRAMP | Mice | Pseudomonas aeruginosa | Deficient mice exhibit increased susceptibility to keratitis. frontiersin.org |
| CRAMP | Mice | Streptococcus pneumoniae | Deficient mice have a higher susceptibility to meningitis. frontiersin.org |
Role of Myeloid Antimicrobial Peptides in Inflammatory Responses and Pathologies
Myeloid antimicrobial peptides are not only direct killers of microbes but are also potent modulators of the immune and inflammatory responses. frontiersin.org Their immunomodulatory functions can be both pro-inflammatory and anti-inflammatory, contributing to the complex pathology of various inflammatory conditions. nih.govnih.gov
AMPs can initiate and amplify inflammatory responses by acting as chemoattractants for various immune cells. mdpi.com For example, defensins can attract macrophages, immature dendritic cells, and monocytes to the site of inflammation. mdpi.com The cathelicidin LL-37 can upregulate the expression of chemokines such as MCP-1 in macrophages and IL-8 in epithelial cells, further promoting the recruitment of immune cells. nih.gov
Conversely, AMPs can also exhibit anti-inflammatory properties. They can suppress the production of pro-inflammatory cytokines that are induced by microbial components like lipopolysaccharide (LPS). frontiersin.orgtandfonline.com This is achieved, in part, by scavenging and neutralizing bacterial endotoxins. tandfonline.com LL-37, for instance, can inhibit the production of MIP-1α and IL-12. nih.gov This dual functionality allows AMPs to strike a balance in the immune response, promoting pathogen clearance while limiting excessive inflammation and tissue damage. frontiersin.org
The table below details the diverse roles of myeloid antimicrobial peptides in modulating inflammatory responses as observed in preclinical research.
| Antimicrobial Peptide | Effect on Inflammation | Mechanism of Action |
| Defensins | Pro-inflammatory | Act as chemoattractants for macrophages, immature dendritic cells, and monocytes. mdpi.com |
| LL-37 | Pro-inflammatory | Upregulates the expression of chemokines like MCP-1 and IL-8. nih.gov |
| Cathelicidins | Anti-inflammatory | Suppress the release of pro-inflammatory cytokines mediated by Toll-like receptors (TLR). tandfonline.com |
| Various AMPs | Anti-inflammatory | Scavenge and neutralize bacterial endotoxins like LPS. tandfonline.com |
| LL-37 | Anti-inflammatory | Inhibits the production of MIP-1α and IL-12. nih.gov |
Research into Myeloid Antimicrobial Peptides in Cancer Biology (Mechanistic Studies)
A growing body of preclinical research has highlighted the potential of myeloid antimicrobial peptides as anticancer agents. nih.govnih.gov Mechanistic studies have revealed that these peptides can selectively target and kill cancer cells while leaving normal, healthy cells relatively unharmed. oncotarget.comfrontiersin.org This selectivity is largely attributed to the differences in the plasma membrane composition between cancerous and non-cancerous cells. nih.govoncotarget.com
Cancer cell membranes often have a higher proportion of negatively charged molecules, such as phosphatidylserine, on their outer surface compared to normal cells. nih.govoncotarget.com The cationic nature of many AMPs allows them to preferentially bind to these negatively charged cancer cell membranes through electrostatic interactions. nih.govoncotarget.com
Once bound, AMPs can disrupt the cancer cell membrane through various mechanisms, including the formation of pores or channels, leading to cell lysis. nih.govfrontiersin.org Some AMPs can also translocate across the cell membrane and interact with intracellular targets. oncotarget.com For instance, certain peptides can disrupt mitochondrial function, leading to the initiation of apoptosis, or programmed cell death. oncotarget.com This ability to act on intracellular targets provides an alternative mechanism of killing cancer cells that may be resistant to membrane-disrupting effects. oncotarget.com
The table below provides an overview of the mechanistic studies on the anticancer activities of various antimicrobial peptides.
| Antimicrobial Peptide | Proposed Anticancer Mechanism | Target Cancer Cells |
| Defensins | Potentiate the effects of chemotherapeutic agents in multidrug-resistant cancer cells. frontiersin.org | Various |
| Magainin II | Forms ion channels in cancer cell membranes, leading to cytolysis. frontiersin.org | Hematopoietic and solid malignancies |
| Cecropin A and B | Form α-helical structures that disrupt cancer cell membranes. nih.gov | Various |
| Citropin 1.1 | Mediates cytotoxic effects, likely through the carpet mechanism of membrane disruption. nih.gov | Human hematopoietic and non-hematopoietic tumor cell lines |
| Melittin | Forms channels in lipid bilayers, leading to lysis of both cancer and normal cells. nih.gov | Murine L1210 leukemia cells |
Myeloid Antimicrobial Peptides in Autoimmune Conditions (Preclinical Perspectives)
The involvement of myeloid antimicrobial peptides in autoimmune diseases is complex and often paradoxical. nih.gov While they are essential for host defense, their dysregulation can contribute to the development and exacerbation of autoimmune conditions by breaking immune tolerance. mdpi.comresearchgate.net
In certain autoimmune diseases, such as psoriasis and systemic lupus erythematosus (SLE), AMPs can act as autoantigens. mdpi.comresearchgate.net When complexed with self-DNA or self-RNA released from dying cells, peptides like LL-37 can activate plasmacytoid dendritic cells (pDCs) and myeloid dendritic cells (mDCs). mdpi.comresearchgate.net This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can trigger and sustain a self-directed inflammatory response. mdpi.comresearchgate.netfrontiersin.org
For example, in psoriasis, LL-37 complexed with self-DNA can activate pDCs through Toll-like receptor 9 (TLR9), leading to the production of IFN-α, a key cytokine in the pathogenesis of the disease. nih.gov Similarly, in SLE, complexes of self-DNA and LL-37 released from apoptotic neutrophils can stimulate pDCs via TLR9, promoting the autoimmune response. mdpi.com
The table below summarizes the preclinical perspectives on the role of myeloid antimicrobial peptides in various autoimmune conditions.
| Antimicrobial Peptide | Autoimmune Condition | Proposed Role in Pathogenesis |
| LL-37 | Psoriasis | Forms complexes with self-DNA, activating plasmacytoid dendritic cells (pDCs) to produce interferons. researchgate.netnih.gov |
| LL-37 and Defensins | Systemic Lupus Erythematosus (SLE) | Facilitate disease progression by forming immunogenic complexes with self-DNA, activating pDCs and promoting NETosis. mdpi.com |
| Human Neutrophil Peptides 1-3 (HNP1-3) | Rheumatoid Arthritis (RA) | Increased levels in the synovial cavity are correlated with joint erosion. nih.gov |
| Cathelicidin-related antimicrobial peptide (CRAMP) | Type 1 Diabetes (T1D) | Gut microbiota can modulate CRAMP expression, which in turn regulates the pancreatic immune environment. mdpi.comnih.gov |
| LL-37 and β-defensins | Type 1 Diabetes (T1D) | Decreased levels have been observed in comparison to healthy individuals. mdpi.com |
Future Directions in Myeloid Antimicrobial Peptide Research
Elucidating Novel Mechanisms and Functions
While the direct antimicrobial properties of myeloid AMPs are well-established, ongoing research is unveiling a broader spectrum of biological activities. Future investigations are focused on further elucidating these novel functions, which could open up new therapeutic avenues.
A significant area of exploration is the immunomodulatory role of myeloid AMPs. Peptides such as the human cathelicidin (B612621) LL-37 are known to influence various immune processes. nih.gov Research indicates that LL-37 can direct the differentiation of monocytes towards macrophages with a pro-inflammatory signature. nih.gov This involves enhancing the production of pro-inflammatory cytokines like IL-12p40 while suppressing anti-inflammatory cytokines such as IL-10 upon stimulation with lipopolysaccharide (LPS). nih.gov Furthermore, LL-37 has been shown to modulate the activity of macrophages by inhibiting pyroptosis, a form of inflammatory cell death, which could be beneficial in conditions like sepsis. nih.gov
The role of myeloid AMPs in wound healing is another promising frontier. The healing process is complex, involving inflammation, cell proliferation, and tissue remodeling. AMPs like LL-37 and other cathelicidins have been shown to promote the proliferation and migration of keratinocytes and fibroblasts, essential for re-epithelialization and tissue repair. proteinatlas.orgnih.gov This suggests a direct role in accelerating wound closure beyond simply preventing infection.
Emerging evidence also points to the anticancer potential of certain myeloid AMPs. Some of these peptides exhibit selective cytotoxicity against cancer cells while sparing healthy host cells. The proposed mechanisms include the disruption of cancer cell membranes and the induction of apoptosis. This dual antimicrobial and anticancer activity positions them as intriguing candidates for novel cancer therapies. dovepress.com
| Myeloid Antimicrobial Peptide | Novel Function | Investigated Mechanism of Action |
| LL-37 (human cathelicidin) | Immunomodulation | Directs macrophage differentiation towards a pro-inflammatory phenotype; inhibits macrophage pyroptosis. nih.govnih.gov |
| LL-37 (human cathelicidin) | Wound Healing | Promotes proliferation and migration of keratinocytes and fibroblasts. proteinatlas.orgnih.gov |
| Various Myeloid AMPs | Anticancer Activity | Induces apoptosis and disrupts cell membranes of cancerous cells. dovepress.com |
Advanced Peptide Design and Delivery Systems for Research Applications
To harness the full therapeutic potential of myeloid AMPs and to facilitate their study, researchers are developing advanced design and delivery strategies. These innovations aim to enhance peptide stability, specificity, and efficacy while minimizing potential toxicity.
Advanced peptide design leverages computational and synthetic chemistry approaches to create novel AMPs with improved characteristics. Machine learning algorithms and artificial intelligence are being employed to analyze existing peptide sequences and predict new ones with enhanced antimicrobial potency and reduced hemolytic activity. researchgate.net Furthermore, chemical modifications, such as the incorporation of non-natural amino acids, can increase resistance to proteolytic degradation, a significant hurdle for peptide-based therapeutics.
Advanced delivery systems are being developed to protect AMPs from degradation and to target them to specific sites of infection or disease. Nanotechnology-based carriers are at the forefront of this research.
Liposomes , which are spherical vesicles composed of lipid bilayers, can encapsulate AMPs, protecting them from enzymes and improving their pharmacokinetic profile. ed.ac.uknih.gov For instance, liposomal formulations of LL-37 have been investigated for their ability to enhance peptide stability and delivery. ed.ac.uk
Polymeric nanoparticles , made from biodegradable materials like poly-lactic-co-glycolic acid (PLGA), can also encapsulate AMPs for controlled release. nih.gov
Hydrogels offer a matrix for the topical delivery of AMPs, providing sustained release at the site of a wound or infection. nih.govnih.gov This is particularly promising for applications in wound healing.
| Delivery System | Description | Advantages for Myeloid AMP Research | Example Application |
| Liposomes | Spherical lipid bilayer vesicles. | Protects from degradation, improves stability, can be targeted. | Encapsulation of LL-37 for enhanced delivery. ed.ac.uk |
| Polymeric Nanoparticles | Biodegradable polymer-based carriers. | Controlled release, protection from enzymes. | Encapsulation of various AMPs for sustained release. nih.gov |
| Hydrogels | Water-swollen polymer networks. | Sustained topical delivery, biocompatible. | Topical application of AMPs for wound healing. nih.govnih.gov |
Understanding Resistance Mechanisms in Myeloid Antimicrobial Peptides
The rise of antibiotic resistance has underscored the importance of understanding how bacteria might also develop resistance to AMPs. Although the multi-pronged mechanism of action of many AMPs is thought to make resistance development less likely than for conventional antibiotics, bacteria can and do evolve strategies to evade these peptides.
Key mechanisms of bacterial resistance to myeloid AMPs include:
Alteration of the Cell Envelope: Bacteria can modify the net charge of their cell surface to repel cationic AMPs. For example, Staphylococcus aureus can incorporate positively charged L-lysine into its membrane phospholipids (B1166683), reducing the binding of cationic peptides. nih.gov
Efflux Pumps: Some bacteria utilize membrane pumps to actively transport AMPs out of the cell before they can reach their intracellular targets.
Proteolytic Degradation: Bacteria may secrete proteases that degrade AMPs, rendering them inactive. nih.gov
Biofilm Formation: By forming biofilms, bacteria create a protective extracellular matrix that can limit the penetration of AMPs and other antimicrobial agents.
Research into these resistance mechanisms is crucial for the development of robust AMP-based therapies. Studies on pathogens like Pseudomonas aeruginosa and Staphylococcus aureus are providing insights into the genetic and adaptive changes that lead to AMP resistance. nih.govnih.gov Understanding these pathways will enable the design of new AMPs that are less susceptible to bacterial evasion tactics.
| Resistance Mechanism | Description | Example Bacterium |
| Cell Envelope Modification | Altering the surface charge of the bacterial membrane to repel cationic AMPs. | Staphylococcus aureus nih.gov |
| Efflux Pumps | Actively transporting AMPs out of the bacterial cell. | Various pathogenic bacteria |
| Proteolytic Degradation | Secreting enzymes that break down and inactivate AMPs. | Staphylococcus aureus nih.gov |
| Biofilm Formation | Creating a protective extracellular matrix that impedes AMP penetration. | Pseudomonas aeruginosa nih.gov |
Integrative Approaches in this compound Studies (e.g., Omics Technologies)
To gain a holistic understanding of the complex biological roles of myeloid AMPs, researchers are increasingly turning to integrative, high-throughput approaches known as "omics" technologies. These methodologies allow for the simultaneous analysis of large sets of biological molecules, providing a comprehensive picture of cellular and organismal responses to AMPs.
Genomics and Transcriptomics: These approaches are used to study changes in gene expression in both host cells and microbes upon exposure to myeloid AMPs. For example, transcriptomic analysis of human keratinocytes has revealed that human β-defensins can upregulate the expression of genes involved in cellular differentiation. nih.govnih.gov Similarly, studies on the effect of LL-37 on Escherichia coli have shown that the peptide can alter the expression of genes related to energy production and carbohydrate metabolism.
Proteomics: This field focuses on the large-scale study of proteins. Proteomic analyses can identify the protein targets of AMPs within bacterial cells and characterize changes in the host cell proteome in response to these peptides. For instance, proteomic studies can help to understand how human beta-defensin 2 protects the skin barrier by analyzing the protein profiles of keratinocytes. nih.gov
Metabolomics: Metabolomics involves the study of small molecules, or metabolites, within a cell, tissue, or organism. By analyzing the metabolome of bacteria treated with myeloid AMPs, researchers can identify the metabolic pathways that are disrupted. This can provide valuable information about the peptide's mechanism of action and may reveal novel targets for antimicrobial drugs. ed.ac.uk
The integration of these omics datasets provides a powerful, systems-level view of the multifaceted interactions between myeloid AMPs, pathogens, and host tissues. This comprehensive understanding is essential for the rational design of next-generation AMP-based therapeutics.
| Omics Technology | Focus of Study | Key Insights from Myeloid AMP Research |
| Genomics/Transcriptomics | Gene expression | Human β-defensins influence keratinocyte differentiation genes. nih.govnih.gov LL-37 alters metabolic gene expression in E. coli. |
| Proteomics | Protein expression and interactions | Elucidates how human beta-defensin 2 protects the skin barrier by altering keratinocyte protein profiles. nih.gov |
| Metabolomics | Small molecule metabolites | Identifies metabolic pathways in bacteria, such as Pseudomonas aeruginosa, that are affected by antimicrobial agents. |
Q & A
Q. How should researchers design experiments to evaluate the efficacy of myeloid AMPs against bacterial pathogens?
Methodological Answer:
- Use concentration gradients (e.g., 15.6–62.5 µg/mL) to assess dose-dependent antimicrobial activity, as demonstrated in studies comparing AMPs like A-11 and AP19 .
- Include controls: (1) Negative control (e.g., BTS without antimicrobial agents), (2) Positive control (e.g., gentamicin at 200 µg/mL) to benchmark performance .
- Measure Minimum Inhibitory Concentration (MIC) for bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) and validate with SEM/TEM imaging to visualize membrane disruption .
Q. What databases and tools are recommended for identifying and analyzing myeloid AMP sequences?
Methodological Answer:
- Antimicrobial Peptide Database (APD): Search natural, synthetic, and predicted AMPs with MIC <100 µM, using sequence motifs (e.g., "DP" or "ILIKEAPD") or physicochemical filters (charge, hydrophobicity) .
- DRAMP 2.0 and dbAMP provide transcriptome/proteome data, structural annotations, and activity spectra .
- Use AMPed , a secure web tool with modular search queries, to correlate sequence data with functional assays .
Q. How can structure-function relationships of myeloid AMPs be systematically analyzed?
Methodological Answer:
- Phylogenetic analysis: Compare conserved residues across species (e.g., BuMAP-34 vs. BMAP-34) to identify critical motifs for activity .
- QSAR modeling: Calculate descriptors like charge (+6 for BuMAP-34) and hydrophobic ratio (38%) to predict membrane interaction .
- Site-directed mutagenesis: Replace non-conserved residues (e.g., glycine substitution in novispirin G10) to optimize selectivity .
Advanced Research Questions
Q. What machine learning (ML) approaches improve the design of myeloid AMPs with enhanced activity?
Methodological Answer:
- ANN/PLS models: Train on 58–935 peptide sequences using Vol-Surf descriptors or z-scales to predict antibacterial activity (75% success rate in virtual screening) .
- Graph-based encodings: Use AMPredictor with ESM embeddings to prioritize sequences with dual antimicrobial/antiviral properties .
- Hybrid pipelines: Combine ML with experimental validation (e.g., synthesize top 3/935 predicted peptides) to avoid overfitting .
Q. How can researchers resolve contradictions in reported MIC values for myeloid AMPs across studies?
Methodological Answer:
- Standardize assay conditions: Control variables like pH, cation concentration, and bacterial growth phase, which influence MIC reproducibility .
- Cross-validate with orthogonal methods: Compare MIC data with time-kill assays or biofilm disruption studies (e.g., SEM imaging of P. aeruginosa biofilms) .
- Leverage APD3 filters: Exclude peptides with incomplete sequence data or unverified activity claims .
Q. What strategies enhance the cell selectivity of myeloid AMPs to minimize cytotoxicity?
Methodological Answer:
- Embedded-hybrid design: Integrate anti-biofilm domains (e.g., FV7) into myeloid AMP scaffolds (e.g., RI16) to reduce hemolysis (<12.5 µM in human RBCs) .
- Charge modulation: Optimize net charge (+6 to +8) to balance microbial targeting and mammalian cell sparing .
- Fluorescent assays: Quantify membrane depolarization in bacteria vs. mammalian cells using DiSC3(5) or propidium iodide .
Q. How do myeloid AMPs disrupt bacterial biofilms, and what assays quantify this activity?
Methodological Answer:
- Mechanisms: (1) Disrupt extracellular polymeric substance (EPS) via electrostatic interactions, (2) Penetrate biofilm matrix using helical structures (e.g., SMAP-29) .
- Assays:
- Crystal violet staining: Measure biofilm biomass reduction after AMP treatment.
- Live/dead imaging: Use SYTO9/propidium iodide to visualize biofilm cell viability .
- SEM/TEM: Confirm structural collapse of S. epidermidis biofilms .
Q. What computational tools enable de novo design of bifunctional myeloid AMPs?
Methodological Answer:
- RosettaAntibioticDesign: Generate α-helical templates (e.g., SMAP-29 derivatives) with improved stability .
- Deep learning frameworks: Use AMPredictor or CAMPR3 to predict dual antimicrobial/antiviral activity from sequence embeddings .
- Molecular dynamics (MD): Simulate peptide-lipid bilayer interactions to prioritize candidates with rapid membrane permeabilization .
Q. How can researchers validate non-membrane-disruptive mechanisms of myeloid AMPs (e.g., intracellular targets)?
Methodological Answer:
- Transcriptomics: Profile bacterial gene expression (e.g., SOS response genes) post-AMP treatment .
- DNA binding assays: Use gel electrophoresis or fluorescence polarization to confirm peptide-DNA interactions (e.g., BuMAP-34) .
- Immunofluorescence: Localize peptide entry into bacterial cytoplasm using FITC-labeled AMPs .
Q. What methodologies assess the long-term stability of myeloid AMPs in physiological environments?
Methodological Answer:
- Serum stability assay: Incubate peptides in 50% human serum and measure degradation via HPLC/MS over 24h .
- Protease susceptibility testing: Use trypsin/chymotrypsin to identify cleavage sites and engineer D-amino acid substitutions .
- Oxidative stability: Monitor methionine oxidation under H₂O₂ exposure using circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
